B1575504 Proto-oncogene PIM1 (191-199)

Proto-oncogene PIM1 (191-199)

Cat. No.: B1575504
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Proto-oncogene PIM1 (191-199) is a synthetic peptide with the amino acid sequence ALLKDTVYT, derived from the human PIM1 kinase protein . This specific segment is situated within the structurally critical kinase domain of PIM1, a constitutively active serine/threonine kinase that plays a pivotal role in cellular processes such as survival, proliferation, and apoptosis suppression . The PIM1 kinase is categorized as a proto-oncogene, and its overexpression is frequently observed in a wide spectrum of hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer, where it contributes to tumor progression and therapy resistance . For researchers, this peptide provides a focused tool to investigate the structure-function relationships of the PIM1 kinase domain. While the precise functional role of the 191-199 segment itself is an area of ongoing investigation, its location suggests potential involvement in substrate binding or influencing the conformational dynamics of the enzyme . Studying such specific segments is crucial for elucidating the intricate mechanisms of kinase regulation and can provide valuable insights for the structure-based design of highly specific PIM1 inhibitors . PIM1 is a key node in oncogenic signaling networks, acting as a downstream effector of the JAK/STAT pathway and cooperating with powerful oncogenes like c-MYC to drive tumorigenesis . It exerts its pro-survival and proliferative effects by phosphorylating a diverse array of substrates, including BAD (inactivating apoptosis), p21, and p27 (promoting cell cycle progression) . Beyond cancer biology, PIM1 is also implicated in inflammatory signaling pathways, such as the MAPK/NF-κB/NLRP3 axis, making it a protein of interest in immunology research . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

sequence

ALLKDTVYT

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Proto-oncogene PIM1 (191-199) Homo sapiens

Origin of Product

United States

Molecular Architecture and Structural Determinants of Proto Oncogene Pim1

Primary Amino Acid Sequence and Overall Protein Length

The human PIM1 protein consists of 313 amino acids. uniprot.orgatlasgeneticsoncology.orggenecards.org It has a molecular weight of approximately 36 kDa. atlasgeneticsoncology.orggenecards.org Due to the use of alternative translation initiation sites within its mRNA sequence, two primary isoforms of the PIM1 protein are produced: a 44 kDa isoform and a smaller 34 kDa isoform. atlasgeneticsoncology.org Both of these protein isoforms exhibit comparable kinase activity. atlasgeneticsoncology.org A full-length recombinant version of human PIM1 has a determined molecular weight of 40.7 kDa. thermofisher.com

PropertyDescription
Full-Length Protein 313 amino acids uniprot.orgatlasgeneticsoncology.orggenecards.org
Molecular Weight ~36 kDa atlasgeneticsoncology.orggenecards.org
Isoforms 44 kDa and 34 kDa (from alternative translation initiation) atlasgeneticsoncology.org

Conserved Kinase Domain Structure and Catalytic Core (e.g., residues 38-290)

PIM1 possesses the classic bilobal structure characteristic of protein kinases. nih.gov This structure is composed of a smaller N-terminal domain (residues 37-122), which is rich in β-sheets and contains a single α-helix, and a larger C-terminal domain (residues 126-305), which is predominantly α-helical. nih.gov These two lobes are interconnected by a flexible hinge region. nih.govresearchgate.net

The catalytic core, or active site, of PIM1 is situated in the cleft between these two domains and spans approximately from amino acid residue 38 to 290. researchgate.netuniprot.org This critical region houses several conserved structural motifs essential for its enzymatic function, including the ATP-binding pocket, a glycine-rich loop, and the catalytic proton acceptor site. researchgate.net

The ATP-binding pocket of PIM1 is flanked by the N- and C-terminal lobes and the hinge region that connects them. nih.govplos.org A defining characteristic of the PIM1 kinase family is its unique hinge region architecture. nih.govmdpi.com This region contains a distinctive LERPXPX sequence motif. plos.orgnih.gov

A crucial feature is the presence of a proline residue at position 123 (Pro123). mdpi.comlbl.govresearchgate.net In most other protein kinases, the corresponding residue provides a backbone hydrogen bond donor to the adenine (B156593) ring of ATP. The presence of proline at this position in PIM1 prevents the formation of this canonical hydrogen bond. nih.govlbl.govresearchgate.net Consequently, ATP binding to PIM1 relies on a single hydrogen bond between the adenine moiety and the backbone carbonyl of glutamate (B1630785) at position 121 (Glu121). nih.gov

Furthermore, the hinge region of PIM1 is elongated by at least one residue compared to other kinases, causing it to bulge outwards. lbl.gov This structural anomaly expands the ATP binding pocket, a feature that can be exploited for the design of selective inhibitors. lbl.govresearchgate.netnih.gov The "gatekeeper" residue, which controls access to a hydrophobic pocket within the active site, is Leucine 120 (Leu120). plos.orgresearchgate.net

The ATP-binding site is partially covered by a flexible, glycine-rich loop (G-loop), which corresponds to residues 44-52. nih.govresearchgate.net This loop, also known as the phosphate-binding loop (P-loop), plays a critical role in positioning the phosphate (B84403) groups of ATP for catalysis. nih.govresearchgate.net The G-loop is known for its conformational flexibility and is often partially disordered in crystallographic structures. nih.gov Upon binding of ATP or inhibitors, the G-loop can undergo significant conformational changes. nih.govresearchgate.net For instance, the side chain of Phenylalanine 49 (Phe49) within this loop can rotate to occupy the space normally taken up by the ATP phosphates in the absence of a ligand. researchgate.net

A key component of the catalytic machinery within the kinase domain is the proton acceptor site. In PIM1, this function is performed by the side chain of the aspartate residue at position 167 (Asp167). uniprot.orgresearchgate.net This residue is essential for the phosphotransfer reaction by accepting a proton from the substrate's hydroxyl group, thereby facilitating its nucleophilic attack on the γ-phosphate of ATP.

Analysis of Specific Subdomains and Critical Residues within the Kinase Domain

The region spanning residues 191-199 of PIM1 is located within a larger, critical subdomain known as the activation loop (or A-loop). The A-loop of PIM1 is generally defined as residues 185-204 or 191-202. nih.govplos.orgresearchgate.net This loop is a key regulatory element in most kinases, and its conformation determines whether the enzyme is in an active or inactive state.

FeatureResiduesDescription
N-Terminal Domain 37-122Primarily β-sheets with one α-helix. nih.gov
C-Terminal Domain 126-305Primarily α-helical. nih.gov
Catalytic Core 38-290Active site located between the two lobes. researchgate.netuniprot.org
Hinge Region 123-125Connects the N- and C-terminal domains; contains unique Pro123. nih.govnih.gov
Glycine-Rich Loop (G-loop) 44-52Binds ATP phosphates; flexible. nih.govresearchgate.net
Proton Acceptor Asp167Essential for the phosphotransfer reaction. uniprot.orgresearchgate.net
Activation Loop (A-loop) 185-204Contains the 191-199 region; adopts a constitutively active conformation. nih.govplos.org

Potential Structural Role of Proto-oncogene PIM1 (191-199)

The specific peptide sequence of Proto-oncogene PIM1 (191-199), with the sequence ALLKDTVYT, is located within the activation loop of the C-terminal lobe. nih.gov The activation loop (residues 185-204) is a critical region for kinase activity. nih.gov While the precise structural and functional role of the 191-199 segment is an area of ongoing investigation, its position within this dynamic region suggests a potential role in substrate recognition and the conformational changes necessary for catalysis.

Structural analyses of PIM1 reveal that the activation loop, including the 191-199 region, is part of a larger α-helical domain. nih.gov The solvent accessibility of this region can vary depending on the conformational state of the kinase (e.g., apo form versus inhibitor-bound). This dynamic nature is crucial for its function, allowing it to switch between active and inactive states. The residues within this segment may contribute to the formation of the substrate-binding groove and interaction with specific substrate motifs.

Evolutionary Conservation of the Proto-oncogene PIM1 (191-199) Sequence across Species

The PIM1 kinase is highly conserved across various species, indicating its fundamental role in cellular signaling. Human, murine, and rat PIM1 proteins, for instance, share a 94-97% amino acid identity. wikipedia.org This high degree of conservation extends to the active site and key regulatory regions.

Isoforms of Proto-oncogene PIM1 and their Structural Differences

The PIM1 gene produces two main protein isoforms through the use of alternative translation initiation codons from a single mRNA transcript: a shorter 34 kDa form (PIM1S) and a longer 44 kDa form (PIM1L). encyclopedia.pubmdpi.comnih.gov

The key structural difference between these two isoforms lies in the N-terminus. PIM1L contains an additional N-terminal proline-rich motif that is absent in PIM1S. nih.govnih.gov This N-terminal extension is significant for the subcellular localization and protein-protein interactions of PIM1L. For instance, the proline-rich domain of PIM1L can interact with the SH3 domain of other proteins, such as Etk, which can influence its localization to the plasma membrane. nih.govnih.gov In contrast, PIM1S is found in both the cytoplasm and the nucleus. nih.gov

Despite this difference in their N-termini, both PIM1S and PIM1L possess the same kinase domain and exhibit serine/threonine kinase activity. nih.govnih.gov However, their distinct subcellular localizations and interaction partners suggest they may have some non-overlapping functions and regulate different downstream signaling pathways.

FeaturePIM1SPIM1L
Molecular Weight 34 kDa nih.gov44 kDa nih.gov
N-terminal Motif Lacks proline-rich motifContains a proline-rich motif nih.govnih.gov
Subcellular Localization Cytoplasm and Nucleus nih.govPrimarily Plasma Membrane nih.govnih.gov
Key Interactions Interacts with SH3 domains (e.g., Etk) nih.govnih.gov

Enzymatic Activity and Substrate Specificity of Proto Oncogene Pim1

Catalytic Mechanism of Serine/Threonine Phosphorylation

PIM1, as a member of the CAMK (calmodulin-dependent protein kinase-related) group, catalyzes the transfer of the γ-phosphate group from an ATP molecule to the hydroxyl group of serine or threonine residues on its protein substrates. nih.gov The crystal structure of PIM1 reveals a unique hinge region and a constitutively active conformation, which obviates the need for an activation loop phosphorylation common to many other kinases. researchgate.net

The substrate recognition motif for PIM1 has been identified, showing a strong preference for lysine (B10760008) or arginine residues at the -3 and -5 positions relative to the phosphorylation site. haematologica.org Peptide library screens have helped define a consensus phosphorylation sequence, although PIM1 is also known to phosphorylate substrates at sites that diverge from this motif. nih.govnih.gov The catalytic process involves the binding of ATP and the substrate protein within the active site, followed by the nucleophilic attack of the substrate's hydroxyl group on the γ-phosphate of ATP, leading to the formation of a phosphoester bond on the substrate and the release of ADP. Structural studies of PIM1 bound to a substrate peptide have elucidated an unusual recognition mode for basic residues upstream of the phosphorylation site, which contributes to the high affinity of PIM kinases for their substrates. nih.gov

Identification and Characterization of Physiological Substrates

PIM1 kinase exerts its oncogenic effects by phosphorylating a wide range of proteins involved in critical cellular pathways. These substrates can be broadly categorized into cell cycle regulators, apoptosis-related proteins, transcription factors, and key signaling molecules.

PIM1 promotes cell cycle progression by targeting key regulatory proteins. It phosphorylates the cyclin-dependent kinase (CDK) inhibitor p21Cip1/WAF1 at Threonine-145, which leads to its relocation from the nucleus to the cytoplasm and enhances its protein stability. uniprot.orgjcpjournal.org This cytoplasmic localization prevents p21 from inhibiting nuclear CDK complexes, thereby facilitating cell cycle progression. researchgate.net Similarly, PIM1 targets another CDK inhibitor, p27Kip1, phosphorylating it at Threonines 157 and 198, which promotes its nuclear export and subsequent degradation. aacrjournals.orgnih.gov PIM1 also transcriptionally represses p27Kip1 by phosphorylating and inactivating FoxO transcription factors. nih.gov

Furthermore, PIM1 activates the cell division cycle 25 (Cdc25) family of phosphatases. It directly phosphorylates and activates both Cdc25A, a key regulator of the G1/S transition, and Cdc25C, which is crucial for the G2/M transition. jcpjournal.orgaacrjournals.orgnih.gov The activation of Cdc25C is also achieved indirectly, as PIM1 phosphorylates and inhibits the Cdc25C-associated kinase 1 (C-TAK1), a negative regulator of Cdc25C. aacrjournals.orgnih.gov

Table 1: PIM1 Substrates in Cell Cycle Regulation

Substrate Phosphorylation Site(s) Functional Outcome
p21Cip1/WAF1 Thr145 Relocation to cytoplasm, preventing nuclear CDK inhibition. uniprot.orgjcpjournal.orgresearchgate.net
p27Kip1 Thr157, Thr198 Promotes nuclear export and degradation; transcriptional repression. aacrjournals.orgnih.gov
Cdc25A Not specified Enhances phosphatase activity, promoting G1/S transition. jcpjournal.orgaacrjournals.org
Cdc25C N-terminal region Enhances phosphatase activity, promoting G2/M transition. uniprot.orgaacrjournals.orgnih.gov

| C-TAK1 (CHK1 related) | Not specified | Kinase activity is inhibited, leading to Cdc25C activation. nih.gov |

PIM1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. A primary target is the BCL-2-associated agonist of cell death (BAD). PIM1 phosphorylates BAD on multiple serine residues, with Ser112 being a predominant site, but also Ser136 and Ser155. mdpi.comnih.govdundee.ac.uknih.gov This phosphorylation creates a binding site for 14-3-3 proteins, which sequesters BAD in the cytoplasm and prevents it from binding to and antagonizing anti-apoptotic proteins like Bcl-xL and Bcl-2. uniprot.orgdundee.ac.uk

PIM1 also targets and inhibits the pro-apoptotic Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), also known as Apoptosis Signal-regulating Kinase 1 (ASK1). nih.gov Phosphorylation by PIM1 significantly reduces MAP3K5's kinase activity, thereby inhibiting downstream signaling through JNK and p38 MAPK and reducing caspase-3 activation. uniprot.org Additionally, PIM1 phosphorylates and inactivates the forkhead transcription factor FOXO3a, a key regulator of apoptosis, which contributes to the transcriptional repression of pro-apoptotic genes like p27Kip1. nih.gov

Table 2: PIM1 Substrates in Apoptosis Regulation

Substrate Phosphorylation Site(s) Functional Outcome
BAD Ser112, Ser136, Ser155 Promotes 14-3-3 binding, inactivates pro-apoptotic function. uniprot.orgnih.govdundee.ac.uknih.gov
MAP3K5 (ASK1) Not specified Decreases kinase activity, inhibiting the JNK/p38 MAPK pathway. uniprot.orgnih.gov

| FOXO3 | Not specified | Inactivation, leading to repression of pro-apoptotic target genes. nih.gov |

PIM1 modulates the activity of numerous transcription factors to promote cell growth and survival. It phosphorylates the oncogenic transcription factor c-Myc, enhancing its stability and transcriptional activity. mdpi.comjcpjournal.org PIM1 also cooperates with the transcriptional coactivator p100 (SND1) to enhance the activity of the c-Myb transcription factor. haematologica.orgnih.gov PIM1 can directly interact with and phosphorylate the DNA-binding domain of c-Myb. nih.govresearchgate.net

While PIM1 expression is induced by STAT3 and STAT5, PIM1 itself can act in a negative feedback loop. It does not directly phosphorylate STAT5 but interacts with and potentiates the inhibitory effects of Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3, likely through phosphorylation-mediated stabilization of the SOCS proteins. ashpublications.org In contrast, PIM3, a close homolog, has been shown to enhance STAT3 phosphorylation. mdpi.com

PIM1 also targets the NF-κB subunit RelA/p65, phosphorylating it at Ser276. This phosphorylation stabilizes RelA/p65 by preventing its degradation and enhances its recruitment to κB elements, thereby activating NF-κB signaling. nih.gov Another target is the human transcription factor FOXP3, which PIM1 phosphorylates at Serine 422. nih.govresearchgate.net This modification negatively regulates the DNA binding and immunosuppressive activity of FOXP3. nih.govpsu.edu

Table 3: PIM1 Substrates among Transcription Factors and Co-factors

Substrate Phosphorylation Site(s) Functional Outcome
c-Myc Ser62, Ser329 Increases protein stability and transcriptional activity. mdpi.comjcpjournal.org
c-Myb DNA-binding domain Enhances transcriptional activity (in cooperation with p100). nih.govnih.govresearchgate.net
p100 (SND1) Not specified Phosphorylated by PIM1, cooperates to enhance c-Myb activity. haematologica.orgnih.gov
FOXP3 Ser422 Negatively regulates DNA binding and immunosuppressive function. nih.govresearchgate.netpsu.edu

| RelA/p65 | Ser276 | Prevents degradation, stabilizes protein, and activates NF-κB signaling. nih.gov |

PIM1 integrates into various signaling pathways by phosphorylating key molecular players. As mentioned, PIM1 phosphorylates and stabilizes SOCS1 and SOCS3, which are negative regulators of the JAK/STAT pathway, creating a negative feedback loop. ashpublications.orgresearchgate.netpnas.org PIM1 phosphorylates and inactivates the pro-apoptotic kinase ASK1 (MAP3K5), as detailed in section 3.2.2. uniprot.orgnih.gov It also activates the NF-κB pathway by stabilizing the RelA/p65 subunit. nih.gov

PIM1 phosphorylates the Runt-related transcription factor 3 (RUNX3). nih.gov This phosphorylation stabilizes the RUNX3 protein but also promotes its translocation from the nucleus to the cytoplasm, thereby inhibiting its tumor-suppressive transcriptional activity. nih.govproquest.com Recently, PIM1 was found to phosphorylate Guanylate-binding protein 1 (GBP1). nih.govnih.gov This phosphorylation leads to GBP1's sequestration by 14-3-3σ, preventing its membrane association and limiting its potentially cell-damaging activity during an immune response. nih.govnih.gov PIM1 also acts as a positive regulator of mTORC1 signaling by phosphorylating and inhibiting DEPDC5, a component of the GATOR1 complex. uniprot.org

Table 4: PIM1 Substrates among Key Signaling Molecules

Substrate Phosphorylation Site(s) Functional Outcome
SOCS1/SOCS3 Not specified Phosphorylation leads to protein stabilization. ashpublications.orgresearchgate.netpnas.org
RUNX3 Runt domain Stabilizes protein but causes cytoplasmic retention, inhibiting its function. nih.govproquest.com
GBP1 Ser156, Ser569, Thr590 Sequestration by 14-3-3σ, preventing membrane association. nih.govnih.gov

| DEPDC5 | Not specified | Inhibition of the GATOR1 complex, leading to mTORC1 activation. uniprot.org |

Hypothetical Role of Proto-oncogene PIM1 (191-199) in Substrate Recognition or Catalytic Activity

Direct experimental data focusing exclusively on the functional role of the specific peptide fragment PIM1 (191-199) is limited in the available literature. However, its position within the kinase domain provides a basis for a hypothetical role in regulating PIM1's enzymatic function.

The PIM1 kinase domain in humans spans approximately from amino acid 35 to 300. The 191-199 region is located within this catalytic core. Significantly, mass spectrometry analysis of Xenopus laevis PIM1 identified a potential autophosphorylation site at serine 190, a residue immediately preceding this fragment. haematologica.org This site is conserved across species, suggesting a functional importance.

Autophosphorylation within the activation loop (or activation segment) is a common mechanism for regulating the activity of many protein kinases. This segment, typically located between the DFG and APE motifs in the kinase domain, can adopt different conformations that influence substrate binding and catalytic efficiency. Phosphorylation often stabilizes an active conformation.

Given its immediate proximity to the conserved autophosphorylation site Ser190, the PIM1 (191-199) region likely constitutes part of this critical activation segment. Therefore, it is hypothesized that this fragment plays a crucial role in:

Maintaining the Catalytic Conformation: The conformation of this loop, potentially influenced by the phosphorylation state of Ser190, could be critical for correctly orienting the catalytic residues and the ATP molecule for efficient phosphate (B84403) transfer.

Substrate Recognition and Binding: The activation segment often forms part of the substrate-binding groove. The specific amino acid sequence and structure of the 191-199 region may contribute to the recognition of PIM1's consensus phosphorylation motif on its various substrates, thereby influencing substrate specificity.

Regulation of Proto Oncogene Pim1 Protein Expression and Activity

Transcriptional Regulation Mechanisms

The transcription of the PIM1 gene is a dynamic process, highly responsive to a wide range of extracellular signals and intracellular signaling cascades.

A primary route for the induction of PIM1 is through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. wikipedia.orgplos.orgsigmaaldrich.com Upon binding to their respective receptors, various cytokines and growth factors trigger the activation of associated JAKs. nih.gov These activated JAKs then phosphorylate STAT proteins, with STAT3 and STAT5 being key regulators of PIM1. wikipedia.orgfrontiersin.orgnih.gov Once phosphorylated, STAT3 and STAT5 form dimers, translocate to the nucleus, and bind directly to specific sites within the PIM1 promoter, thereby initiating gene transcription. wikipedia.orgnih.govnih.gov The presence of multiple STAT-binding sites in the PIM1 promoter underscores the pathway's critical role in controlling PIM1 expression. nih.gov

A broad spectrum of cytokines and growth factors upregulates PIM1 expression, predominantly by activating the JAK/STAT pathway. wikipedia.orgsigmaaldrich.comresearchgate.net These signaling molecules include several interleukins (IL) vital for immune function, such as IL-2, IL-3, IL-6, IL-7, IL-12, and IL-15. wikipedia.orgnih.govnih.gov In addition to interleukins, hematopoietic growth factors like granulocyte-colony stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF) also stimulate PIM1 expression. Other inducers include tumor necrosis factor-alpha (TNF-α), epidermal growth factor (EGF), and the hormone prolactin. wikipedia.orgnih.gov

InducerPrimary Signaling Pathway
Interleukin-2 (IL-2)JAK/STAT
Interleukin-3 (IL-3)JAK/STAT
Interleukin-6 (IL-6)JAK/STAT
Interleukin-7 (IL-7)JAK/STAT
Interleukin-12 (IL-12)JAK/STAT
Interleukin-15 (IL-15)JAK/STAT
Tumor Necrosis Factor-α (TNF-α)Multiple, including NF-κB
Epidermal Growth Factor (EGF)Multiple, including MAPK/ERK
Granulocyte-Colony Stimulating Factor (G-CSF)JAK/STAT
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)JAK/STAT
ProlactinJAK/STAT

Beyond the STAT family, several other transcription factors are instrumental in modulating PIM1 gene expression. Nuclear factor-kappa B (NF-κB) can directly bind to the PIM1 promoter to activate its transcription. nih.govnih.gov The oncogenic transcription factor c-Myc also induces PIM1 expression, which is a key aspect of its function in promoting cell cycle progression and proliferation. oup.comresearchgate.net Furthermore, transcription factors such as ERG and Krüppel-like factor 5 (KLF5) have been shown to regulate PIM1 expression. nih.gov The coordinated action of these transcription factors allows for intricate, context-dependent control of PIM1 levels.

PIM1 expression is also elevated under hypoxic conditions, a common feature of the microenvironment in solid tumors. researchgate.nethaematologica.org Notably, this upregulation occurs independently of the primary hypoxia-inducible factor, HIF-1α. researchgate.netnih.gov This suggests the involvement of alternative molecular pathways that detect and respond to low oxygen levels to enhance PIM1 transcription, thereby promoting cell survival under such stressful conditions. researchgate.netnih.gov

Post-Translational Regulation Mechanisms

After its synthesis, the PIM1 protein's activity is further fine-tuned by post-translational modifications, with phosphorylation being a key regulatory mechanism.

PIM1 is a constitutively active serine/threonine kinase, and its activity is modulated through autophosphorylation. haematologica.orgnih.govt3db.ca In this process, the kinase phosphorylates itself on various serine and threonine residues. While the functional significance of every autophosphorylation site is still being investigated, some have been identified as crucial for the kinase's stability and activity. nih.gov Research has identified specific autophosphorylation sites, including Ser190 and Thr205, although their precise roles in the regulation of PIM1 function are the subject of ongoing studies. haematologica.orgnih.gov

Phosphorylation by Upstream Kinases (e.g., ETK at Tyr218)

While PIM1 is considered a constitutively active kinase, its activity can be further modulated by phosphorylation events. ucl.ac.uk One significant example is the phosphorylation of PIM1 at tyrosine 218 (Tyr218), a residue located within the kinase's activation loop. nih.gov The endothelial/epithelial tyrosine kinase (ETK), also known as Bmx, has been identified as an upstream kinase that phosphorylates PIM1 at this site. nih.govjcpjournal.org This phosphorylation event, which can be triggered by stimuli such as Interleukin-6 (IL-6), is associated with an increase in PIM1's kinase activity. jcpjournal.orgcellsignal.com This demonstrates that although its basal activity is high, PIM1 function can be amplified by signals from other pathways converging on it through upstream kinases.

Ubiquitination and Proteasomal Degradation Pathways

The cellular concentration of PIM1 is largely governed by its rate of degradation, which primarily occurs through the ubiquitin-proteasome pathway. aacrjournals.orgnih.govresearchgate.net This process involves the tagging of PIM1 with ubiquitin molecules, marking it for recognition and destruction by the 26S proteasome. nih.gov This rapid turnover, evidenced by the protein's short half-life, allows for tight control over its signaling output. atlasgeneticsoncology.org Several proteins and protein complexes, including molecular chaperones and phosphatases, are critically involved in modulating the stability of PIM1 by influencing its entry into this degradation pathway.

The stability of the PIM1 protein is significantly influenced by its interaction with molecular chaperones, particularly Heat Shock Protein 90 (HSP90). nih.gov PIM1 physically associates with HSP90, an interaction that shields it from the ubiquitin-proteasome system and prevents its degradation. aacrjournals.orgnih.govatlasgeneticsoncology.org This protective binding is crucial for maintaining cellular levels of active PIM1. nih.gov

Conversely, the chaperone HSP70 is associated with the degradation of PIM1. aacrjournals.orgatlasgeneticsoncology.org HSP70 is found in complexes with ubiquitylated PIM1, suggesting it plays a role in presenting the kinase to the degradation machinery. aacrjournals.orgnih.gov The opposing roles of these two chaperones highlight a dynamic regulatory balance. The use of HSP90-specific inhibitors, such as geldanamycin, disrupts the PIM1-HSP90 complex, leading to the rapid ubiquitination and subsequent proteasomal degradation of PIM1. aacrjournals.orgnih.gov

Table 1: Key Regulators of PIM1 Protein Stability

Regulator Type of Regulation Effect on PIM1 Mechanism
ETK Phosphorylation Increased Activity Phosphorylates PIM1 at Tyr218. nih.govcellsignal.com
HSP90 Protein Binding Increased Stability Protects from proteasomal degradation. aacrjournals.orgatlasgeneticsoncology.org
HSP70 Protein Binding Decreased Stability Associated with ubiquitylated PIM1. aacrjournals.orgnih.gov
PP2A Dephosphorylation Decreased Stability Promotes ubiquitination and degradation. nih.govresearchgate.net
USP28 Deubiquitination Increased Stability Removes ubiquitin tags, preventing degradation. nih.gov

| SUMOylation (at E171) | SUMOylation | Decreased Stability | Promotes degradation via RNF4 ubiquitin ligase. nih.govnih.gov |

Protein phosphatase 2A (PP2A) acts as a negative regulator of PIM1 stability. nih.gov The catalytic subunit of PP2A can directly associate with PIM1 and dephosphorylate it. researchgate.netnih.gov This dephosphorylation event is a critical step that facilitates the ubiquitination and subsequent proteasomal degradation of the PIM1 protein. nih.govresearchgate.netresearchgate.net Consequently, the inhibition of PP2A activity leads to an increase in PIM1 protein levels, demonstrating that PP2A-mediated dephosphorylation is a key signal for PIM1 turnover. nih.gov

The ubiquitination of PIM1 is a reversible process, counteracted by the action of deubiquitinating enzymes (DUBs). nih.gov Ubiquitin-specific protease 28 (USP28) has been identified as a key deubiquitinase that regulates the stability of PIM1. nih.govresearchgate.net USP28 directly interacts with PIM1 and removes the ubiquitin chains, thereby rescuing it from proteasomal degradation. nih.gov This interaction and stabilizing effect are notably enhanced under hypoxic conditions. nih.gov The targeted knockdown of USP28 results in increased ubiquitination of PIM1 and a corresponding decrease in its protein levels, confirming USP28 as a critical factor in maintaining PIM1 stability. nih.gov

SUMOylation and its Impact on Stability and Function (e.g., E171)

In addition to phosphorylation and ubiquitination, PIM1 undergoes modification by the Small Ubiquitin-like Modifier (SUMO), a process known as SUMOylation. nih.govnih.gov This modification occurs within a consensus SUMOylation motif (IKDE) located in the active site of the kinase, with the glutamic acid at position 171 (E171) being a critical residue for the process. nih.govnih.gov

SUMOylation of PIM1 has a complex impact on the protein. It promotes ubiquitin-mediated degradation by facilitating the recruitment of the SUMO-targeted ubiquitin ligase, RNF4. nih.govnih.govresearchgate.net Preventing SUMOylation, for instance by mutating the E171 residue to alanine (B10760859) (E171A), abolishes this degradation signal and significantly increases the half-life of the PIM1 protein. nih.gov Paradoxically, while promoting its degradation, SUMOylation has also been shown to enhance the in vitro kinase activity of PIM1. nih.govnih.gov This suggests that SUMOylation acts as a dual-edged regulatory mechanism, potentially linking heightened kinase activity with a more rapid turnover to precisely control the duration of its signaling.

Post-Transcriptional Regulation Mechanisms

The regulation of PIM1 expression is a multi-layered process that occurs at the transcriptional, post-transcriptional, and post-translational levels. nih.gov While post-translational modifications are extensively studied, post-transcriptional control is also vital. PIM kinases are characterized by having relatively short-lived messenger RNA (mRNA) transcripts. jcpjournal.org This short half-life of PIM1 mRNA indicates that its expression is subject to tight regulation after transcription has occurred, allowing the cell to rapidly adjust the amount of PIM1 protein being synthesized in response to external signals.

Table 2: Compound Names Mentioned

Compound Name
Bortezomib (PS-341)
Geldanamycin
Okadaic acid
PR-619
HBX 41108

MicroRNA-Mediated Regulation

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene silencing by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs). Several miRNAs have been identified as direct regulators of PIM1, often acting as tumor suppressors by downregulating its expression.

miR-486-5p: This miRNA has been shown to directly target PIM1. nih.govnih.gov In breast cancer and non-small-cell lung cancer (NSCLC), miR-486-5p expression is often downregulated, leading to increased PIM1 levels. nih.govnih.gov Overexpression of miR-486-5p can suppress cancer cell proliferation by reducing PIM1 expression. nih.gov The interaction between miR-486-5p and PIM1 has also been implicated in mediating cellular oxidative stress. frontiersin.org

miR-370: Acting as a tumor suppressor in hepatocellular carcinoma (HCC), miR-370 directly targets PIM1. nih.gov The expression of miR-370 is significantly lower in HCC cell lines, and its restoration leads to the downregulation of PIM1, thereby inhibiting tumor growth. nih.gov

miR-33a: This miRNA has been established to have tumor suppressor activity through its direct inhibition of PIM1. nih.govresearchgate.net Transfection with a miR-33a mimic has been shown to substantially reduce PIM1 levels in lymphoma and colon carcinoma cell lines, leading to decelerated cell proliferation. nih.govresearchgate.net In gastric cancer, miR-33a is downregulated, and its overexpression can inhibit cancer cell proliferation by reducing PIM1 expression. nih.gov

miR-328-3p: In the context of renal ischemia-reperfusion injury, miR-328-3p was found to be downregulated. nih.gov Overexpression of miR-328-3p targets PIM1, resulting in increased cell viability and reduced apoptosis. nih.gov Other studies have also predicted PIM1 as a target of miR-328. nih.gov

miR-1294: Arsenic trioxide-induced upregulation of miR-1294 has been shown to suppress tumor growth in hepatocellular carcinoma by targeting PIM1. nih.gov Additionally, the circZKSCAN1/miR-1294/PIM1 axis has been implicated in the tumorigenic properties of clear cell renal cell carcinoma. nih.gov

Interactive Data Table: MicroRNA Regulation of PIM1

MicroRNACancer/Disease ContextEffect on PIM1 ExpressionReference
miR-486-5p Breast Cancer, Non-Small-Cell Lung CancerDownregulation nih.gov, nih.gov
miR-370 Hepatocellular CarcinomaDownregulation nih.gov
miR-33a Lymphoma, Colon Carcinoma, Gastric CancerDownregulation nih.gov, nih.gov
miR-328-3p Renal Ischemia/Reperfusion InjuryDownregulation nih.gov
miR-1294 Hepatocellular Carcinoma, Clear Cell Renal Cell CarcinomaDownregulation nih.gov

Translational Control

The synthesis of the PIM1 protein is also subject to sophisticated translational control mechanisms that can rapidly modulate its levels in response to cellular signals.

Alternative Initiation Sites: The PIM1 gene can produce two different protein isoforms, a 44 kDa and a 34 kDa protein, through the use of alternative translation initiation sites. nih.govembopress.org The larger 44 kDa isoform is synthesized from an upstream, non-canonical CUG start codon, while the 34 kDa protein is initiated from a standard AUG codon. nih.gov Both isoforms exhibit comparable kinase activity, but they have different in vivo half-lives and may interact with different substrates. nih.govwikipedia.org

eIF4E: The eukaryotic translation initiation factor 4E (eIF4E) plays a crucial role in controlling the synthesis of PIM1. nih.gov eIF4E is the cap-binding protein that facilitates the recruitment of ribosomes to mRNA. nih.gov In non-small-cell lung cancer (NSCLC), eIF4E expression is often upregulated and positively correlates with PIM1 levels. nih.gov By controlling the translation of PIM1 mRNA, eIF4E contributes to the overexpression of PIM1 in cancer cells. nih.gov

HCV NS5A Interaction: The nonstructural 5A (NS5A) protein of the Hepatitis C Virus (HCV) can physically interact with PIM1. nih.govnih.gov This interaction has been shown to increase the protein stability of PIM1 by reducing its polyubiquitination. nih.gov This stabilization of PIM1 by a viral protein highlights a mechanism by which HCV may manipulate host cell processes to favor its own propagation. nih.govnih.gov

Intricate Feedback Loops and Cross-Talk with Other Intracellular Signaling Cascades

PIM1 does not function in isolation; it is deeply integrated into the cell's signaling network, participating in extensive cross-talk and feedback loops with other major pathways. This integration allows for the fine-tuning of cellular responses to a wide array of stimuli.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary upstream regulator of PIM1 transcription. researchgate.net Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins (primarily STAT3 and STAT5). atlasgeneticsoncology.org Activated STATs then bind to the promoter of the PIM1 gene, inducing its expression. atlasgeneticsoncology.org In a negative feedback loop, PIM1 can phosphorylate and stabilize Suppressor of Cytokine Signaling (SOCS) proteins, which in turn inhibit the JAK/STAT pathway. atlasgeneticsoncology.org

PI3K/Akt Pathway: There is significant cross-talk between the PIM1 and the PI3K/Akt signaling pathways, which are both critical for cell survival and proliferation. nih.gov PIM and Akt kinases share some overlapping functions and can phosphorylate common substrates to control cellular processes like cell cycle progression and apoptosis. nih.govmdpi.com This interplay suggests that these two pathways can partially compensate for each other, which has implications for cancer therapies targeting either pathway. nih.gov In some contexts, PIM kinases can sustain the activity of the PI3K/Akt/mTOR pathway. mdpi.com

NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is another important signaling cascade that interacts with PIM1. PIM1 has been shown to modulate NF-κB activity, and conversely, NF-κB can influence PIM1 expression. nih.gov This reciprocal regulation is crucial in processes such as inflammation and immune responses.

HGF-MET Pathway: PIM1 is an important regulator of the hepatocyte growth factor (HGF) receptor, MET. nih.gov PIM1 can increase the protein levels of MET, thereby enhancing HGF-induced signaling through downstream effectors like AKT. nih.govresearchgate.net This regulation of MET expression by PIM1 has significant consequences for cell motility, invasion, and scattering, which are critical processes in cancer metastasis. nih.gov Mechanistically, PIM1 can phosphorylate the eukaryotic translation initiation factor 4B (eIF4B), which in turn enhances the translation of MET mRNA. nih.gov

Interactive Data Table: PIM1 Cross-Talk with Signaling Cascades

Signaling PathwayNature of Interaction with PIM1Key Mediators/EffectsReference
JAK/STAT Upstream activation and negative feedback loopSTAT3/STAT5 activate PIM1 transcription. PIM1 phosphorylates SOCS proteins to inhibit JAK/STAT. researchgate.net, atlasgeneticsoncology.org
PI3K/Akt Cross-talk and partial functional overlapPIM and Akt phosphorylate common substrates, influencing cell survival and proliferation. nih.gov, mdpi.com
NF-κB Reciprocal regulationPIM1 modulates NF-κB activity, and NF-κB can influence PIM1 expression. nih.gov
HGF-MET Positive regulationPIM1 increases MET protein levels by phosphorylating eIF4B, enhancing HGF signaling. nih.gov, researchgate.net

Cellular and Physiological Functions of Proto Oncogene Pim1

Orchestration of Cell Cycle Progression (G1/S and G2/M transitions)

PIM1 is a crucial promoter of cell cycle progression, facilitating the transitions from G1 to S phase and from G2 to M phase. patsnap.com It achieves this by phosphorylating and regulating key cell cycle proteins. One of its primary mechanisms is the inactivation of cyclin-dependent kinase (CDK) inhibitors. atlasgeneticsoncology.orgjcpjournal.org PIM1 phosphorylates p21Cip1/Waf1 at the threonine-145 residue, which leads to its export from the nucleus and subsequent inactivation. atlasgeneticsoncology.orgjcpjournal.org Similarly, it phosphorylates p27Kip1 at threonines 157 and 198, triggering its binding to 14-3-3 proteins, nuclear exclusion, and eventual degradation by the proteasome. jcpjournal.orgnih.gov

Furthermore, PIM1 enhances the activity of cell division cycle 25 (CDC25) phosphatases. By phosphorylating CDC25A, PIM1 promotes the G1/S transition, while its phosphorylation of CDC25C helps regulate the G2/M checkpoint. nih.govpatsnap.comjcpjournal.org Consequently, the downregulation of PIM1 has been shown to induce cell cycle arrest, typically at the G1 phase. nih.govresearchgate.netresearchgate.net

Table 1: Key PIM1 Substrates in Cell Cycle Regulation
SubstratePhosphorylation Site(s)Functional ConsequenceCell Cycle Transition Affected
p21Cip1/Waf1Thr-145Nuclear export and inactivation atlasgeneticsoncology.orgjcpjournal.orgG1/S
p27Kip1Thr-157, Thr-198Nuclear export and proteasomal degradation jcpjournal.orgnih.govG1
CDC25ANot specifiedEnhanced phosphatase activity patsnap.comjcpjournal.orgG1/S
CDC25CNot specifiedEnhanced phosphatase activity nih.govpatsnap.comG2/M

Regulation of Cell Proliferation

As a proto-oncogene, PIM1 is a potent driver of cell proliferation. wikipedia.orgnih.govnih.gov Elevated expression of PIM1 is frequently observed in various human cancers and is correlated with increased proliferation rates. nih.govnih.gov Conversely, experimental knockdown or inhibition of PIM1 leads to a significant suppression of cell proliferation. nih.govnih.gov

A critical partner for PIM1 in promoting proliferation is the MYC transcription factor. jcpjournal.orgnih.gov PIM1 directly phosphorylates MYC, which enhances the stability of the MYC protein and boosts its transcriptional activity. patsnap.comjcpjournal.org This synergistic relationship is a powerful driver of tumorigenesis. patsnap.com The pro-proliferative effects of PIM1 are intrinsically linked to its ability to disable cell cycle inhibitors and activate progression factors, ensuring unchecked cell division. nih.govjcpjournal.org

Table 2: Research Findings on PIM1 and Cell Proliferation
Cell Type/Cancer ModelExperimental ApproachKey FindingReference
Ovarian Cancer CellsOverexpression and KnockdownPIM1 overexpression promoted proliferation; knockdown suppressed it. nih.gov nih.gov
Lung AdenocarcinomaDepletion of PIM1Decreased cell proliferation and colony formation in vitro. nih.gov nih.gov
Triple-Negative Breast CancerKnockdown of PIM1Suppression of cell proliferation via G1 phase arrest. nih.gov nih.gov
Mesothelioma CellssiRNA KnockdownReduced cell proliferation with G1 arrest. researchgate.net researchgate.net

Mediation of Cell Survival and Inhibition of Apoptotic Processes

A hallmark of PIM1's oncogenic activity is its profound ability to promote cell survival by actively inhibiting apoptosis. wikipedia.orgnih.govwsu.edu It achieves this by targeting and neutralizing key components of the apoptotic machinery. A primary target is the pro-apoptotic protein BAD (BCL-2-associated agonist of cell death). jcpjournal.orgwsu.edu PIM1 phosphorylates BAD at Serine-112, which inhibits its cell-death-inducing function. atlasgeneticsoncology.orgwsu.edu

PIM1 also suppresses apoptosis by inactivating Apoptosis Signal-regulating Kinase 1 (ASK1). This inactivation prevents the downstream activation of JNK and p38 stress kinases, ultimately reducing the activation of caspase-3 and subsequent cell death. atlasgeneticsoncology.orgwsu.edu Furthermore, research has shown that PIM1 can promote the degradation of the pro-apoptotic transcription factor FOXO3a through an MDM2-mediated pathway. wsu.edu This anti-apoptotic function makes cells more resistant to a variety of death signals, including those induced by cytokine deprivation or chemotherapeutic agents. wsu.edunih.gov

Table 3: Pro-Survival Mechanisms of PIM1 Kinase
Target ProteinMechanism of ActionOutcome
BADPhosphorylation at Ser-112, inhibiting its pro-apoptotic activity. atlasgeneticsoncology.orgwsu.eduInhibition of Apoptosis
ASK1 (MAP3K5)Phosphorylation and inactivation, preventing JNK/p38 activation. atlasgeneticsoncology.orgpatsnap.comwsu.eduReduced Caspase-3 Activation
FOXO3aPromotes MDM2-mediated degradation. wsu.eduSuppression of Pro-Apoptotic Gene Transcription

Involvement in Cellular Differentiation

PIM1 plays a contextual role in the differentiation of various cell lineages. nih.gov It is particularly influential in the hematopoietic system, where it participates in the differentiation of T-lymphocytes. nih.govfrontiersin.org Studies have demonstrated that PIM1 can promote the differentiation of naive CD4+ T cells into specific effector subsets, including Th1, Th2, and Th17 cells, while simultaneously inhibiting the development of regulatory T cells (Tregs). nih.govfrontiersin.orgmdpi.com This function highlights PIM1's role in shaping the adaptive immune response. Beyond the immune system, PIM1 has also been implicated in promoting the differentiation of brown adipocytes. patsnap.com

Modulation of Cell Migration, Invasion, and Homing

PIM1 activity is also linked to the promotion of cell motility, including migration, invasion, and homing processes. nih.gov Depletion of PIM1 in cancer cells has been shown to decrease their migratory and invasive capabilities. researchgate.netnih.gov A key mechanism underlying this function is the regulation of the CXCL12-CXCR4 signaling axis, which is fundamental for the trafficking and homing of hematopoietic and cancer cells. patsnap.comnih.gov PIM1 can directly phosphorylate the chemokine receptor CXCR4. ox.ac.uk This phosphorylation is thought to be important for maintaining proper CXCR4 surface expression and signaling, thereby facilitating cell migration towards a CXCL12 gradient. nih.govox.ac.uk This function is critical not only for the homing of normal bone marrow cells but also for the metastasis of cancer cells. patsnap.comnih.gov

Multifaceted Role in Immune Responses and Inflammatory Pathways

PIM1 is a significant mediator of immune and inflammatory signaling. nih.gov Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. wikipedia.orgnih.gov Once expressed, PIM1 contributes to inflammatory responses by phosphorylating numerous downstream substrates and participating in the survival and differentiation of immune cells like T and B lymphocytes. nih.govmdpi.com

Research indicates that PIM1 is involved in signaling cascades that include MAPK, NF-κB, and the NLRP3 inflammasome. nih.govsigmaaldrich.com Knocking down PIM1 in macrophages can attenuate the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govsigmaaldrich.com This suggests that inhibiting PIM1 could be a strategy to dampen excessive inflammatory responses. frontiersin.orgnih.gov

PIM1 plays a critical role in directing macrophage activation and determining their phenotype. nih.gov It is particularly important for classical macrophage activation, which leads to a pro-inflammatory M1 phenotype. nih.gov This M1 state is characterized by the production of inflammatory cytokines and is crucial for host defense, though its dysregulation can contribute to inflammatory diseases. nih.govplos.org PIM1 contributes to this process by regulating the NLRP3 inflammasome, a key component of the innate immune system responsible for processing pro-inflammatory cytokines. nih.govbiorxiv.org In the context of cancer, PIM1 expression in tumor-associated macrophages (TAMs) helps create an immunosuppressive microenvironment. aacrjournals.org Inhibiting PIM1 can shift these TAMs from an immunosuppressive state towards a pro-inflammatory M1 phenotype, potentially enhancing anti-tumor immunity. biorxiv.org

Control of T Lymphocyte Differentiation and Function (Th1, Th2, Th17, Treg subsets)

The proto-oncogene PIM1, a serine/threonine kinase, plays a significant role in the immune system by modulating the differentiation and function of T lymphocytes. PIM kinases are involved in stimulating the survival of both T and B lymphocytes and are instrumental in guiding the differentiation of T lymphocytes into their various subtypes, including Th1 and Th2. researchgate.net This regulation extends to the immunosuppressive functions of regulatory T cells (Treg). researchgate.net The influence of PIM1 on these immune cells is mediated through its impact on various cytokine signaling pathways, involving key cytokines such as IL-6, IL-17, IL-1β, TNF-α, and IFN-γ. researchgate.net As a downstream effector in many of these pathways, PIM1 contributes to the development and progression of immunoinflammatory diseases by mediating T lymphocyte differentiation. frontiersin.org

Table 1: PIM1's Role in T Lymphocyte Subsets

T Cell Subset Role of PIM1 Associated Cytokines
Th1/Th2 Induces differentiation. researchgate.net IL-6, IL-1β, TNF-α, IFN-γ researchgate.net

| Treg | Regulates immunosuppressive function. researchgate.net | Not specified |

Activation of Inflammasome Complexes (e.g., NLRP3)

PIM1 kinase is a critical regulator of inflammatory responses, particularly through its activation of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. researchgate.netfrontiersin.orgnih.gov The NLRP3 inflammasome is a multi-protein complex in immune cells, like macrophages, that triggers the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgyoutube.com

Research indicates that PIM1 is involved in multiple stages of inflammasome activation. It is upregulated in macrophages upon stimulation with lipopolysaccharide (LPS). frontiersin.orgnih.gov PIM1 has been shown to be crucial for the assembly stage of the NLRP3 inflammasome in macrophages. researchgate.net Knockdown of PIM1 inhibits the expression of NLRP3, pro-IL-1β, and pro-caspase-1, and consequently suppresses the activation of caspase-1 and the secretion of mature IL-1β. researchgate.netnih.gov Mechanistically, PIM1 inhibition can block the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), a key step in inflammasome assembly. nih.gov This regulation occurs through signaling pathways involving NF-κB and MAPKs. researchgate.netnih.gov For instance, PIM1 can interact with TAK1, a kinase upstream of both NF-κB and MAPK pathways, to regulate NLRP3 signaling. nih.gov

Table 2: Effect of PIM1 on NLRP3 Inflammasome Components

Component/Process Effect of PIM1 Activity/Expression Effect of PIM1 Inhibition/Knockdown
NLRP3 Expression Promotes expression. researchgate.netfrontiersin.org Suppresses expression. researchgate.netnih.gov
ASC Oligomerization Facilitates assembly. researchgate.net Blocks oligomerization. nih.gov
Caspase-1 Promotes activation (cleavage). nih.gov Inhibits activation. nih.gov
IL-1β Production Increases secretion of mature IL-1β. researchgate.netfrontiersin.org Decreases secretion. researchgate.netnih.gov

| Pyroptosis | Promotes gasdermin-D (GSDME)-mediated pyroptosis. nih.gov | Inhibits pyroptosis. nih.gov |

Regulation of Metabolic Processes (e.g., glycolysis)

PIM1 is a significant regulator of cellular metabolism, particularly promoting glycolysis in cancer cells. nih.govoncotarget.com This metabolic reprogramming is a hallmark of cancer, where tumor cells favor glycolysis even in the presence of oxygen (the Warburg effect) to support rapid proliferation. nih.gov

Studies in hepatocellular carcinoma (HCC), ovarian cancer, and gallbladder cancer have demonstrated that PIM1 expression enhances glycolysis. nih.govnih.govsemanticscholar.org Silencing PIM1 in HCC cells leads to a significant reduction in glucose uptake, which is associated with decreased levels of phosphorylated AKT (p-AKT) and other key molecules in the glycolytic pathway. nih.govoncotarget.comresearchgate.net One of the key mechanisms by which PIM1 regulates glycolysis is through its interaction with the transcription factor MYC. nih.gov PIM1 can phosphorylate c-Myc at serine 62, which in turn activates the expression of crucial glycolysis-associated genes, including Pyruvate Kinase M2 (PKM2), PGK1, and LDHA. nih.govresearchgate.net The Pim kinase family also influences the activity of AMP-dependent protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govwsu.edu Inhibition of Pim kinases can lead to the activation of AMPK, which negatively regulates the mTORC1 pathway, thereby impacting cell growth and metabolism. nih.govwsu.edu

Table 3: PIM1's Influence on Glycolytic Regulators and Processes

Molecule/Process Effect of PIM1 Activity/Expression
Glucose Uptake Increased nih.govoncotarget.com
c-Myc Phosphorylates and activates nih.gov
p-AKT Associated with increased levels nih.gov
Glycolytic Enzymes (e.g., PKM2, PGK1, LDHA) Upregulates expression nih.govresearchgate.net
AMPK Suppresses activation nih.govwsu.edu

| mTORC1 | Promotes activity nih.gov |

Maintenance of Mitochondrial Integrity and Function

PIM1 kinase plays a crucial cardioprotective role by preserving mitochondrial integrity and function, particularly under conditions of cellular stress like ischemia/reperfusion injury. ahajournals.orgnih.govtandfonline.com Mitochondria are central to cell survival and death, and their structural and functional integrity is vital. ahajournals.org PIM1 helps to antagonize the intrinsic apoptotic pathway, which is initiated at the mitochondria. ahajournals.orgpnas.org

The mechanisms for this protection are multifaceted. PIM1 preserves the reticular morphology of mitochondria by preventing excessive mitochondrial fission. pnas.orgpnas.org It achieves this by inhibiting the translocation of the fission protein dynamin-related protein 1 (Drp1) from the cytosol to the mitochondria. pnas.orgpnas.orgahajournals.org This is partly accomplished through the phosphorylation of Drp1 at Serine-637, a modification known to reduce mitochondrial fragmentation. pnas.orgpnas.org Furthermore, PIM1 activity maintains the ultrastructure of mitochondria, preventing swelling induced by calcium overload and preserving the inner mitochondrial membrane potential during oxidative stress. ahajournals.orgnih.gov It also suppresses mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors like cytochrome c. ahajournals.orgnih.gov This is achieved by modulating the levels of BCL-2 family proteins, leading to increased expression of anti-apoptotic members Bcl-2 and Bcl-XL. ahajournals.org

Table 4: PIM1's Protective Effects on Mitochondria

Mitochondrial Aspect Protective Action of PIM1
Morphology Preserves reticular network; prevents fragmentation. pnas.orgpnas.org
Drp1 (Fission Protein) Inhibits translocation to mitochondria; increases phosphorylation at S637. pnas.orgpnas.orgahajournals.org
Membrane Potential Preserves inner mitochondrial membrane potential. ahajournals.orgnih.gov
Structural Integrity Prevents swelling induced by calcium overload. ahajournals.orgnih.gov
Apoptosis Regulation Inhibits cytochrome c release; increases Bcl-2 and Bcl-XL levels. ahajournals.org

| Reactive Oxygen Species (ROS) | Loss or inhibition of PIM1 leads to increased cellular ROS. nih.gov |

Promotion of Angiogenesis through Specific Substrate Phosphorylation (e.g., eNOS at Ser-633)

PIM1 kinase actively promotes angiogenesis, the formation of new blood vessels, a process crucial for both physiological functions and tumor growth. nih.govoup.com A primary mechanism through which PIM1 exerts its pro-angiogenic effects is by directly phosphorylating and activating endothelial nitric oxide synthase (eNOS). nih.govoup.comnih.gov

Research has identified PIM1 as a novel kinase that specifically interacts with eNOS and phosphorylates it at the Ser-633 residue. nih.govnih.govahajournals.org This phosphorylation event significantly increases eNOS activity, leading to enhanced production of nitric oxide (NO), a key signaling molecule in vascular biology. nih.govnih.govahajournals.org The increased NO production subsequently promotes endothelial cell (EC) migration and tube formation, which are fundamental steps in angiogenesis. nih.govahajournals.org In response to vascular endothelial growth factor (VEGF), eNOS phosphorylation at Ser-633 occurs in a sustained phase (between 2 and 24 hours), which is mediated by PIM1. nih.govresearchgate.net Overexpression of PIM1 can enhance these angiogenic processes, while its inhibition markedly attenuates VEGF-induced tube formation. nih.govoup.com This pathway is also linked to pathological conditions; for instance, PIM1 expression and eNOS phosphorylation at Ser-633 are decreased in diabetic mice, and increasing PIM1 expression can help restore impaired angiogenesis. nih.govoup.com

Table 5: PIM1-eNOS Signaling Axis in Angiogenesis

Component Role/Action
PIM1 Interacts with and phosphorylates eNOS. nih.govnih.gov
eNOS Phosphorylated by PIM1 at Ser-633. nih.govnih.govahajournals.org
Nitric Oxide (NO) Production is increased following eNOS phosphorylation by PIM1. nih.govnih.gov
Endothelial Cells Migration and tube formation are promoted. nih.govahajournals.org

| VEGF Stimulation | Induces a sustained, PIM1-dependent phosphorylation of eNOS at Ser-633. nih.govresearchgate.net |

Contribution to Mechanisms of Drug Resistance (e.g., ABCG2, chemoresistance)

A significant factor in oncology, PIM1 kinase contributes to therapeutic resistance against a wide range of anticancer treatments, including chemotherapy, targeted therapies, and anti-angiogenic agents. bohrium.comaacrjournals.orgnih.gov Its role as a pro-survival kinase allows cancer cells to evade apoptosis induced by these treatments. aacrjournals.orgnih.gov

PIM1-mediated drug resistance occurs through several mechanisms. One direct mechanism involves the regulation of ATP-binding cassette (ABC) drug transporters. PIM1 has been shown to phosphorylate the breast cancer resistance protein (BCRP), also known as ABCG2, which promotes its translocation to the plasma membrane where it can efflux chemotherapy drugs out of the cell. nih.gov

Beyond drug transporters, PIM kinases represent a crucial survival pathway that cancer cells exploit to resist therapy. aacrjournals.org Overexpression of PIM1 is associated with poor response to radiotherapy and protects cancer cells from platinum- and taxane-based chemotherapies. aacrjournals.org PIM1 also confers resistance to targeted agents, such as PI3K inhibitors, by controlling redox signaling and decreasing cellular reactive oxygen species (ROS). nih.govresearchgate.netaacrjournals.org Furthermore, PIM1 expression is upregulated in tumors treated with anti-angiogenic agents like bevacizumab and sunitinib, acting as a novel mechanism of resistance by impairing the ability of these drugs to disrupt tumor vasculature. aacrjournals.orgnih.gov Consequently, inhibiting PIM kinases can sensitize cancer cells to chemotherapy and other targeted treatments. bohrium.comaacrjournals.orgnih.gov

Table 6: PIM1-Mediated Drug Resistance

Therapy Type Mechanism of Resistance Conferred by PIM1
Chemotherapy (general) Promotes cell survival and evades drug-induced apoptosis. aacrjournals.orgnih.gov
Chemotherapy (specific) Phosphorylates and activates drug transporters like ABCG2 (BCRP). nih.gov
PI3K Inhibitors Controls redox signaling, decreases ROS, and modulates NRF2 activity. nih.govresearchgate.netaacrjournals.org
Anti-angiogenic Agents (e.g., bevacizumab, sunitinib) Upregulation of PIM1 expression following treatment maintains tumor vasculature. aacrjournals.orgnih.gov
Radiotherapy Increased PIM1 expression is associated with poor response. aacrjournals.org

| ALK Tyrosine Kinase Inhibitors (TKIs) | PIM1 can act as a mechanism of resistance. aacrjournals.org |

Proto Oncogene Pim1 in Pathophysiological Processes: Mechanistic Insights

Role in Oncogenesis and Tumorigenesis: Molecular Mechanisms

PIM1 is a key player in the landscape of oncology, contributing to the initiation and progression of various cancers through intricate molecular interactions and regulatory functions.

Synergistic Interactions with Other Oncogenes and Signaling Pathways

PIM1's oncogenic potential is significantly amplified through its collaboration with other potent oncogenes and signaling pathways. A well-established synergistic relationship exists between PIM1 and the c-Myc transcription factor. This cooperation is crucial in both cell cycle progression and tumorigenesis. Mechanistically, PIM1 can directly phosphorylate c-Myc at Serine 62, a modification that enhances the stability and transcriptional activity of c-Myc. Furthermore, c-Myc can recruit PIM1 to the E-boxes of its target genes, leading to localized chromatin modifications that drive gene expression.

PIM1 also functions as a critical downstream effector of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Oncogenic mutations such as Jak2V617F , commonly found in myeloproliferative neoplasms, lead to constitutive activation of STAT5, which in turn transcriptionally upregulates PIM1 expression. Similarly, the BCR-ABL fusion protein, characteristic of chronic myeloid leukemia, activates STAT5 signaling, resulting in elevated PIM1 levels that contribute to the survival and proliferation of leukemic cells.

In the context of viral oncogenesis, PIM1 interacts with several viral proteins to promote cellular transformation. The Epstein-Barr virus (EBV) nuclear antigen EBNA2 enhances its own transcriptional activity through the upregulation of PIM1. Furthermore, EBNA3C , another EBV nuclear antigen, interacts with and stabilizes PIM1 by inhibiting its poly-ubiquitination, thereby promoting the degradation of the cell cycle inhibitor p21. The latency-associated nuclear antigen (LANA ) of Kaposi's sarcoma-associated herpesvirus (KSHV) also associates with PIM1, leading to an upregulation of its kinase activity, which is crucial for viral reactivation from latency. nih.govnih.govnih.govaacrjournals.orgnih.govfrontiersin.orgnih.govoncotarget.combiorxiv.orgnih.govcore.ac.ukosti.govsemanticscholar.orgresearchgate.netoncotarget.comnih.gov

Synergistic Interactions of PIM1 with Oncogenes and Signaling Pathways
Interacting PartnerMechanism of InteractionFunctional Outcome
c-MycDirect phosphorylation of c-Myc at Ser62; Recruitment of PIM1 to c-Myc target genes.Enhanced c-Myc stability and transcriptional activity, promoting cell proliferation and tumorigenesis.
Jak2V617FConstitutive activation of STAT5, leading to transcriptional upregulation of PIM1.Increased cell survival and proliferation in myeloproliferative neoplasms.
BCR-ABLActivation of STAT5 signaling, resulting in increased PIM1 expression.Contributes to leukemogenesis in chronic myeloid leukemia.
EBNA2 (EBV)Upregulation of PIM1 expression, which in turn enhances EBNA2 transcriptional activity.Promotes B-cell immortalization and proliferation. nih.govcore.ac.ukosti.gov
EBNA3C (EBV)Interacts with and stabilizes PIM1, leading to p21 degradation.Facilitates B-cell proliferation. nih.gov
LANA (KSHV)Associates with PIM1, upregulating its kinase activity; Phosphorylation of LANA by PIM1.Counteracts LANA-mediated transcriptional repression, promoting viral reactivation. nih.govnih.govfrontiersin.org

Regulation of Epigenetic Dynamics

PIM1 plays a significant role in shaping the epigenetic landscape of cancer cells. As a cofactor for MYC, PIM1 is recruited to MYC-binding sites on chromatin, where it directly phosphorylates Histone H3 at Serine 10 (H3S10) . This phosphorylation event is a key step in the transcriptional activation of MYC target genes, contributing to cellular transformation. The phosphorylation of H3S10 by PIM1 alters the chromatin structure, making it more accessible for transcription.

Furthermore, PIM1 has been shown to phosphorylate Heterochromatin Protein 1 gamma (HP1γ) . This modification is implicated in the regulation of heterochromatin formation, a process that is often dysregulated in cancer, leading to altered gene expression patterns that favor tumor growth. nih.govnih.gov

Influence on Cancer Stem Cell Phenotypes and Traits

Emerging evidence indicates that PIM1 is a critical regulator of cancer stem cell (CSC) characteristics. The expression of PIM1 has been linked to the maintenance of stemness, self-renewal, and therapeutic resistance in various cancer types. By influencing key signaling pathways that govern the CSC phenotype, PIM1 contributes to tumor initiation, progression, and recurrence. nih.gov

Specific Cancer Types and Associated Mechanistic Contributions

The overexpression and aberrant activity of PIM1 have been documented in a wide array of human cancers, with distinct mechanistic contributions in different tumor types.

In hematological malignancies , including leukemias and lymphomas, PIM1 is a central player. As a downstream target of oncogenic signaling pathways like JAK/STAT and BCR-ABL, elevated PIM1 levels promote the survival and proliferation of malignant hematopoietic cells. nih.govaacrjournals.orgnih.govnih.govoncotarget.combiorxiv.orgsemanticscholar.orgresearchgate.netoncotarget.comnih.gov

In solid tumors , PIM1's role is equally significant. In prostate cancer , PIM1 cooperates with c-Myc to drive tumorigenesis and is associated with higher-grade tumors. In breast cancer , PIM1 expression is linked to tumor growth and therapeutic resistance. Elevated PIM1 levels have also been identified as a prognostic marker in hepatocellular carcinoma and pancreatic ductal adenocarcinoma . In lung and thyroid cancers , PIM1 contributes to tumor progression through its effects on cell proliferation and survival. nih.govaacrjournals.orgnih.govnih.govoncotarget.combiorxiv.orgsemanticscholar.orgresearchgate.netnih.gov

Role in Immunoinflammatory Diseases and Autoimmunity

Beyond its role in cancer, PIM1 is increasingly recognized as a key mediator in a variety of immunoinflammatory and autoimmune diseases.

In autoimmune uveitis , PIM1 is implicated in the differentiation and function of T helper 17 (Th17) cells, which are critical drivers of ocular inflammation. In inflammatory bowel disease (IBD) , PIM1 contributes to the inflammatory cascade within the gut mucosa. The pathogenesis of asthma involves PIM1-mediated effects on airway inflammation and hyperresponsiveness. In rheumatoid arthritis , PIM1 is involved in the signaling pathways that promote synovial inflammation and joint destruction. Furthermore, in lupus nephritis , PIM1 has been identified as a critical regulator of disease pathogenesis, contributing to kidney inflammation and damage. semanticscholar.orgoncotarget.com

Role of PIM1 in Immunoinflammatory Diseases and Autoimmunity
DiseaseMechanistic Contribution of PIM1
Autoimmune UveitisModulates Th17 cell differentiation and function.
Inflammatory Bowel DiseaseParticipates in the inflammatory signaling cascade in the intestinal mucosa.
AsthmaContributes to airway inflammation and hyperresponsiveness.
Rheumatoid ArthritisInvolved in signaling pathways that promote synovial inflammation.
Lupus NephritisActs as a critical regulator of kidney inflammation and damage.

Involvement in Viral Infections and Host-Virus Interactions

PIM1 plays a multifaceted role in the lifecycle and pathogenesis of several viruses by interacting with viral proteins and modulating host cellular pathways.

In the context of Human Immunodeficiency Virus 2 (HIV-2) , PIM1 has been shown to phosphorylate the viral accessory protein Vpx. This phosphorylation event is important for the viral counteraction of the host restriction factor SAMHD1, thereby promoting viral replication.

For Hepatitis C Virus (HCV) , PIM1 interacts with the nonstructural protein 5A (NS5A). This interaction is crucial for the viral entry process, highlighting PIM1 as a host factor that facilitates HCV infection.

As mentioned earlier, PIM1 is also intricately involved in the pathogenesis of oncogenic herpesviruses. With Epstein-Barr Virus (EBV) , PIM1 is upregulated during infection and enhances the activity of the viral transactivator EBNA2, while also being stabilized by EBNA3C to promote cell proliferation. In Kaposi's Sarcoma-Associated Herpesvirus (KSHV) infections, PIM1 is required for the reactivation of the virus from latency. It achieves this by phosphorylating the latency-associated nuclear antigen (LANA), which counteracts LANA's repressive function on lytic gene transcription. nih.govnih.govnih.govaacrjournals.orgnih.govcore.ac.ukosti.gov

PIM1 Involvement in Viral Infections
VirusRole of PIM1
HIV-2Phosphorylates the viral protein Vpx, aiding in the counteraction of host restriction factors.
HCVInteracts with the viral NS5A protein, facilitating viral entry into host cells.
EBVUpregulated during infection to enhance the activity of viral transactivators (EBNA2) and is stabilized by viral proteins (EBNA3C) to promote cell proliferation. nih.govnih.govcore.ac.ukosti.gov
KSHVRequired for viral reactivation from latency through the phosphorylation of the viral LANA protein. nih.govnih.gov

Contribution to Cardiovascular Pathologies (e.g., pulmonary hypertension, vascular remodeling)

The proto-oncogene PIM1, a serine/threonine kinase, has been identified as a significant contributor to the pathogenesis of several cardiovascular diseases, most notably pulmonary hypertension and associated vascular remodeling. mdpi.comnih.gov Its role in promoting cell proliferation and inhibiting apoptosis is central to these disease processes. ahajournals.orgahajournals.org

Pulmonary arterial hypertension (PAH) is a progressive and fatal disease characterized by the narrowing of pulmonary arteries, leading to increased pulmonary vascular resistance and right ventricular failure. ahajournals.org A key feature of PAH is obliterative vascular remodeling, which results from excessive proliferation and suppressed apoptosis of pulmonary artery smooth muscle cells (PASMCs). ahajournals.orgnih.gov

Research has demonstrated that PIM1 is markedly upregulated in the lungs and isolated PASMCs of patients with PAH compared to healthy controls. ahajournals.orgnih.gov This increased expression is not merely a correlation but plays a causal role in the disease phenotype. PIM1 contributes to the pro-proliferative and anti-apoptotic state of PASMCs by activating the nuclear factor of activated T cells (NFAT) and is regulated by the signal transducer and activator of transcription 3 (STAT3). ahajournals.orgahajournals.org This STAT3/PIM1/NFAT signaling axis is considered a critical element in the pathogenesis of human PAH. ahajournals.orgfrontiersin.org

Mechanistically, PIM1's influence extends to the fundamental processes of DNA repair. In the context of PAH, where PASMCs are under environmental stress, PIM1 enhances non-homologous end-joining DNA repair, allowing these cells to survive and proliferate despite DNA damage. ahajournals.orgahajournals.org Inhibition of PIM1 has been shown to increase DNA damage, reduce proliferation, and promote apoptosis in PAH-PASMCs. ahajournals.org

Furthermore, PIM1 has been implicated in the regulation of vascular smooth muscle cell (VSMC) contractility, a factor in vascular remodeling. mdpi.com It can phosphorylate the myosin targeting subunit (MYPT1), leading to the inactivation of myosin light-chain phosphatase. mdpi.com This results in hypercontractility of VSMCs, contributing to the stiffening of vessels and hypertension. mdpi.com

The significance of PIM1 in PAH is underscored by findings that its plasma levels correlate with disease severity and can serve as a prognostic biomarker. nih.govnih.gov In preclinical studies, the inhibition of PIM1, either through pharmacological inhibitors like SGI-1776 and TP-3654 or through siRNA, has been shown to reverse the characteristics of PAH in animal models. ahajournals.orgahajournals.org Moreover, mice with a genetic knockout of Pim1 are resistant to developing experimentally induced pulmonary hypertension. ahajournals.org

The table below summarizes key research findings on the role of PIM1 in cardiovascular pathologies.

Pathology Cell Type Mechanism of PIM1 Action Key Findings References
Pulmonary Arterial Hypertension (PAH)Pulmonary Artery Smooth Muscle Cells (PASMCs)Upregulation of PIM1 promotes proliferation and inhibits apoptosis via the STAT3/NFAT signaling pathway. Enhances non-homologous end-joining DNA repair.PIM1 expression is significantly increased in PAH patients. Inhibition of PIM1 reverses PAH phenotype in preclinical models. Plasma PIM1 levels correlate with disease severity. ahajournals.orgahajournals.orgnih.govfrontiersin.org
Vascular RemodelingVascular Smooth Muscle Cells (VSMCs)Phosphorylates MYPT1, leading to hypercontractility and vessel stiffness.Contributes to the structural changes in blood vessels associated with hypertension. mdpi.com

Research Methodologies and Experimental Approaches for Studying Proto Oncogene Pim1

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the role of PIM1 at the genetic and protein levels. These methods allow researchers to quantify its expression, visualize its location within the cell, and manipulate its function to study the consequences.

Analyzing the expression of the PIM1 gene is often the first step in correlating its activity with specific biological states, particularly in cancer. Overexpression of PIM1 mRNA has been identified in a range of malignancies, including prostate cancer, pancreatic ductal adenocarcinoma (PDAC), and gastric cancer. nih.govnih.govresearchgate.net

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is a sensitive method used to quantify PIM1 mRNA levels in cells and tissues. For instance, RT-qPCR has been used to demonstrate that PIM1 is expressed more highly in prostate cancer tissues compared to benign prostatic hyperplasia and normal prostate tissues. nih.gov Highly sensitive RT-qPCR assays have also been developed to quantify PIM1 transcripts in circulating tumor cells (CTCs) from metastatic castration-resistant prostate cancer patients, highlighting its potential as a biomarker. mdpi.com

RNA-sequencing (RNA-seq): A more comprehensive approach, RNA-seq provides a global view of the transcriptome. In the context of PIM1 research, RNA-seq can be used to analyze the expression of PIM1 and its isoforms, as well as to identify downstream transcriptional changes that occur upon PIM1 inhibition or overexpression. jcpjournal.org For example, RNA-seq analysis following PIM1 knockdown can reveal alterations in pathways related to cell cycle control and apoptosis. jcpjournal.org

TechniqueApplication for PIM1 ResearchKey Findings
RT-qPCR Quantification of PIM1 mRNA in patient tissues and cell lines.Higher PIM1 expression in prostate cancer compared to benign tissue. nih.gov Overexpression detected in circulating tumor cells of mCRPC patients. mdpi.com
RNA-seq Global transcriptomic analysis following PIM1 modulation.Identifies downstream gene expression changes, such as effects on MYC-mediated activities. jcpjournal.org

Determining the amount and location of the PIM1 protein within the cell is crucial for understanding its function, as its activity is directly dependent on its expression level and compartmentalization. nih.gov PIM1 is found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria, and its localization can dictate its biological effects. nih.govmdpi.com

Western Blot: This immunoassay is widely used to detect and quantify PIM1 protein levels in cell lysates and tissue extracts. Studies have consistently used Western blotting to show PIM1 overexpression in various cancer cell lines and tumors. nih.govresearchgate.net It is also essential for confirming the success of gene knockdown or overexpression experiments. researchgate.net

Immunofluorescence (IF) and Immunohistochemistry (IHC): These techniques use antibodies to visualize the location of the PIM1 protein within cells (IF) or tissues (IHC). IF studies, often coupled with confocal microscopy, have revealed that PIM1 localization changes during cardiovascular development, being predominantly nuclear in neonatal cardiomyocytes and translocating to the cytosol with age. nih.govmdpi.com In human cardiac progenitor cells, targeting PIM1 to the nucleus or mitochondria enhances distinct cardioprotective properties like proliferation or survival, respectively. nih.govnih.gov

Confocal Microscopy: This advanced microscopy technique provides high-resolution images, allowing for precise visualization of PIM1's subcellular localization. It has been instrumental in studies demonstrating PIM1 expression within cardiac progenitor cells and its colocalization with other proteins in specific cellular compartments. researchgate.net

TechniqueApplication for PIM1 ResearchKey Findings
Western Blot Detect and quantify PIM1 protein levels.Confirmed overexpression in PDAC and gastric cancer cell lines. nih.govresearchgate.net Validated knockdown efficiency of shRNA constructs. researchgate.net
Immunofluorescence Visualize PIM1 protein within cellular compartments.PIM1 is localized to the nucleus, cytoplasm, and mitochondria. nih.gov Nuclear PIM1 enhances youthfulness in cardiac progenitor cells. nih.gov
Confocal Microscopy High-resolution imaging of PIM1's subcellular location.Used to confirm PIM1 expression in cardiac progenitor cells. researchgate.net

Site-directed mutagenesis is a powerful tool for dissecting the function of PIM1 by altering specific amino acids in its sequence. This approach is critical for determining the importance of its kinase activity and understanding substrate recognition.

Kinase-Dead Mutants: A common strategy involves creating a "kinase-dead" version of PIM1 that can no longer phosphorylate substrates. The most widely used PIM1 kinase-dead mutant is K67M, where a critical lysine (B10760008) in the ATP-binding pocket is replaced with a methionine, inactivating the enzyme. wikipedia.orgashpublications.org Studies using the K67M mutant have demonstrated that the kinase activity of PIM1 is essential for many of its oncogenic functions, such as promoting cell survival and rescuing cells from apoptosis. nih.govfrontiersin.org However, some functions, like its ability to induce IFN-β expression by interacting with IRF3, have been shown to be independent of its kinase activity. nih.gov

Specific Residue Alterations: Beyond inactivating the kinase, researchers mutate other specific residues to probe their roles in substrate binding, protein stability, and regulation. nih.govplos.org For example, extensive computational and experimental analyses have been performed on numerous mutations within the PIM1 kinase domain to predict and confirm their impact on the protein's stability and function, which can lead to disease progression. nih.govplos.orgsemanticscholar.org By altering residues in the substrate-binding region, researchers have successfully re-engineered the phosphorylation site specificity of PIM1, creating orthogonal kinase-substrate pairs. nih.gov

MutationTypePurposeFinding
K67M Kinase-DeadTo determine if kinase activity is required for a specific function.PIM1's kinase domain activity is crucial for promoting TNBC cell growth. nih.gov PIM1-K67M fails to upregulate the prM protein, unlike wild-type PIM1. frontiersin.org
W109C / F147C StructuralTo study the impact of specific mutations on protein structure and stability.Predicted to cause severe structural damage and protein malfunctioning. nih.gov
T134L/D170P/ etc. SpecificityTo alter substrate recognition.Successfully changed PIM1's substrate preference from arginine to leucine at a specific position. nih.gov

Gene silencing and editing technologies allow for the specific reduction or complete knockout of PIM1 expression, providing a direct method to study its necessity for various cellular processes.

siRNA (small interfering RNA): siRNAs are used for transient knockdown of PIM1 expression. This approach is useful for short-term experiments to observe immediate cellular effects. For example, siRNA-mediated knockdown of PIM1 in triple-negative breast cancer (TNBC) cells leads to increased apoptosis. nih.gov In colon carcinoma cells, PIM1 knockdown resulted in decreased levels of survivin and changes in apoptosis-related proteins. researchgate.net

shRNA (short hairpin RNA): For long-term or stable knockdown of PIM1, shRNAs delivered via lentiviral vectors are often used. This method allows for the generation of stable cell lines with continuously suppressed PIM1 expression. Studies using shRNA have shown that PIM1 knockdown can impair the growth of TNBC cells and inhibit tumor progression in xenograft models. nih.govnih.gov

CRISPR/Cas9: The CRISPR-Cas9 system allows for precise and permanent editing of the PIM1 gene, including complete gene knockout. While specific studies detailing the complete knockout of PIM1 in cancer cell lines are emerging, the technology is a powerful tool for unequivocally determining the role of PIM1. Interestingly, research has also identified PIM1 kinase inhibitors as compounds that can improve the efficiency of CRISPR-Cas9-mediated gene editing via the homology-directed repair (HDR) pathway. nih.govnih.gov

Since PIM1 is a constitutively active kinase, its cellular activity is primarily regulated by its expression level. nih.gov Overexpression studies, where the PIM1 gene is introduced into cells to produce high levels of the protein, are therefore a cornerstone of PIM1 research. These experiments are designed to mimic the PIM1 overexpression seen in many cancers and to study its oncogenic capabilities.

Forcing the expression of PIM1 in experimental models has been shown to:

Induce lymphomas in transgenic mice, particularly in cooperation with other oncogenes like c-Myc. nih.gov

Promote cell proliferation and inhibit apoptosis. mdpi.com

Lead to genomic instability. nih.gov

Enhance cardioprotective effects when overexpressed in cardiac progenitor cells. nih.govnih.gov

These studies often involve transducing cells with retroviral or lentiviral vectors containing the PIM1 coding sequence. The resulting cellular changes confirm the direct role of elevated PIM1 levels in promoting tumorigenesis and other biological phenomena. nih.gov

Biochemical and Biophysical Characterization

Biochemical and biophysical approaches are essential for understanding the intrinsic properties of the PIM1 protein, including its enzymatic activity, structure, and interactions with substrates and inhibitors.

Kinase Assays: In vitro kinase assays are used to measure the enzymatic activity of purified PIM1 protein. These assays typically involve incubating recombinant PIM1 with a specific substrate (often a peptide like "pimtide") and radiolabeled ATP ([γ-³³P]-ATP). reactionbiology.comnih.gov The transfer of the radiolabeled phosphate (B84403) to the substrate is then quantified. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, which measures the production of ADP, are also widely used for high-throughput screening of PIM1 inhibitors. promega.com Cellular phosphorylation assays can also be performed in intact cells to measure PIM1 activity by quantifying the phosphorylation of a known substrate, such as BAD at Ser112. reactionbiology.com

Structural Analysis: The three-dimensional structure of PIM1 has been solved using X-ray crystallography. researchgate.netnih.gov These structural studies have revealed a typical bi-lobed kinase fold but with unique features in the ATP-binding pocket, such as a proline residue (Pro123) in the hinge region where most kinases have a hydrogen bond donor. researchgate.net This structural distinction makes PIM1 an attractive target for the design of selective inhibitors. Crystal structures of PIM1 in complex with various inhibitors have provided detailed insights into their binding modes, facilitating rational drug design. researchgate.netpdbj.org

Substrate Specificity Profiling: To identify the amino acid sequences that PIM1 preferentially phosphorylates, researchers have used peptide library screens. nih.govnih.gov These studies have defined a consensus phosphorylation motif for PIM1, which typically includes basic residues (arginine or lysine) upstream of the serine/threonine phosphorylation site. nih.govnih.gov This information is critical for identifying new physiological substrates of PIM1.

ApproachMethodKey Insights
Kinase Assays Radiometric ([γ-³³P]-ATP), Luminescence (ADP-Glo™), ELISAQuantifies enzymatic activity, enables screening for inhibitors. reactionbiology.compromega.comreactionbiology.com
Structural Analysis X-ray CrystallographyRevealed unique ATP-binding pocket, facilitating selective inhibitor design. researchgate.netnih.gov
Substrate Profiling Peptide Library ScreeningIdentified the consensus phosphorylation sequence for PIM1 substrates. nih.govnih.gov

Protein Purification and Recombinant Protein Production Systems (e.g., E. coli)

To obtain sufficient quantities of PIM1 for biochemical and structural studies, recombinant protein production systems are essential. Escherichia coli (E. coli) is a commonly used host for this purpose due to its rapid growth, well-understood genetics, and the availability of numerous tools for gene expression. sinobiological.comsandiego.edu

The process typically begins with cloning the human PIM1 gene into an E. coli expression vector. nih.gov Often, the PIM1 protein is expressed as a fusion protein with a tag, such as Glutathione S-transferase (GST), which facilitates purification. thermofisher.comsinobiological.com The GST tag increases the solubility of the fusion protein and allows for efficient purification using glutathione affinity chromatography. sinobiological.comnih.gov

A general protocol for the production and purification of GST-tagged PIM1 in E. coli involves the following steps:

Transformation: The expression vector containing the PIM1 gene is transformed into a suitable E. coli strain, such as BL21. protocols.io

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth media containing the appropriate antibiotic. sandiego.edu

Induction of Protein Expression: Once the bacterial culture reaches a specific optical density, protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG). sinobiological.comnih.gov

Cell Harvest and Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation. The cell pellet is then resuspended in a lysis buffer and the cells are broken open to release the protein.

Affinity Chromatography: The cell lysate is applied to a column containing a resin with immobilized glutathione. The GST-tagged PIM1 protein binds to the glutathione, while other cellular proteins are washed away. nih.gov

Elution: The purified GST-PIM1 fusion protein is then eluted from the column using a buffer containing an excess of reduced glutathione. sinobiological.com

Tag Cleavage (Optional): If required, the GST tag can be removed by enzymatic cleavage with a specific protease, such as thrombin, whose recognition site is engineered between the GST tag and the PIM1 protein. nih.gov The cleaved PIM1 can then be further purified to remove the GST tag and the protease.

This process yields highly purified and active PIM1 protein that can be used for subsequent experiments. nih.gov

In Vitro Kinase Assays for Activity Measurement

In vitro kinase assays are fundamental for measuring the enzymatic activity of PIM1 and for screening potential inhibitors. These assays typically involve incubating the purified PIM1 enzyme with a substrate and a phosphate donor, usually adenosine triphosphate (ATP), and then detecting the phosphorylation of the substrate.

Several types of in vitro kinase assays are used to measure PIM1 activity:

Radiometric Assays: This classic method uses radiolabeled ATP, such as [γ-³³P]-ATP. reactionbiology.com The transfer of the radioactive phosphate group to the substrate is detected and quantified, providing a direct measure of kinase activity. A common substrate used in these assays is a peptide with the sequence RSRHSSYPAGT. reactionbiology.com

Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. promega.com The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction that produces light. The luminescent signal is directly proportional to the kinase activity. promega.com This method is well-suited for high-throughput screening of PIM1 inhibitors. promega.com

Cellular Phosphorylation Assays: In these assays, cells are engineered to express both PIM1 and a known substrate, such as BAD. The phosphorylation of the substrate at a specific site (e.g., Ser112 on BAD) is then measured, often using an ELISA-based technique. reactionbiology.comnih.gov This provides a measure of PIM1 activity within a cellular context.

Assay TypePrincipleDetection MethodCommon Substrate
Radiometric AssayMeasures the transfer of a radiolabeled phosphate from ATP to a substrate.Scintillation counting or autoradiographyPeptide (e.g., RSRHSSYPAGT)
Luminescence-Based Assay (ADP-Glo™)Measures the amount of ADP produced, which is converted to a light signal. promega.comLuminometryGeneric or specific kinase substrate
Cellular Phosphorylation AssayMeasures the phosphorylation of a specific substrate within a cell. reactionbiology.comELISA, Western BlotBAD (at Ser112)

Advanced Substrate Identification Techniques (e.g., Mass Spectrometry, Protein Microarrays)

Identifying the cellular substrates of PIM1 is crucial for understanding its biological functions. Advanced proteomic techniques are employed for this purpose.

Mass Spectrometry (MS): MS-based proteomics is a powerful tool for identifying novel PIM1 substrates. news-medical.netnih.gov In a typical workflow, a cell lysate is incubated with active PIM1 kinase and ATP. nih.gov The proteins that are phosphorylated by PIM1 are then identified by mass spectrometry. This can be done by enriching for phosphopeptides before MS analysis. nih.gov A chemical genetic screen combined with mass spectrometry has been used to identify PIM1 substrates in prostate cancer cells, revealing its role in various oncogenic processes. mssm.edu

Protein Microarrays: Protein microarrays allow for the high-throughput screening of thousands of potential protein substrates simultaneously. researchgate.net In this technique, a large number of purified proteins are spotted onto a solid support, creating a microarray. The array is then incubated with purified PIM1 and radiolabeled ATP. researchgate.net Proteins that are phosphorylated by PIM1 can be identified by detecting the radioactive signal at the corresponding spots on the array. sinica.edu.tw

Detailed Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Pull-down assays, Yeast Two-Hybrid)

Understanding the proteins that interact with PIM1 is essential for elucidating its regulatory mechanisms and downstream signaling pathways. Several techniques are used to study these protein-protein interactions.

Co-immunoprecipitation (Co-IP): Co-IP is used to identify proteins that interact with PIM1 within a cell. assaygenie.comcreative-diagnostics.com In this method, a specific antibody against PIM1 is used to precipitate PIM1 from a cell lysate. nih.gov Any proteins that are bound to PIM1 will also be precipitated. These interacting proteins can then be identified by Western blotting or mass spectrometry. nih.govbitesizebio.com Co-IP has been used to show that PIM1 interacts with proteins such as IRF3, TBK1, and TRIF. nih.gov

Pull-down Assays: Pull-down assays are an in vitro method to confirm direct protein-protein interactions. sigmaaldrich.comresearchgate.net In a GST pull-down assay, a GST-tagged PIM1 protein is immobilized on glutathione beads. nih.gov A cell lysate or a purified protein is then incubated with the beads. If a protein interacts with PIM1, it will bind to the beads and can be detected by Western blotting. This technique has been used to demonstrate the interaction between PIM1 and its upstream activators. nih.gov

Yeast Two-Hybrid (Y2H): The yeast two-hybrid system is a genetic method for identifying novel protein-protein interactions. In a Y2H screen, the PIM1 protein (the "bait") is expressed as a fusion with a DNA-binding domain of a transcription factor. A library of potential interacting proteins (the "prey") is expressed as fusions with the activation domain of the same transcription factor. If the bait and prey proteins interact, they bring the DNA-binding and activation domains together, leading to the expression of a reporter gene. A genome-wide Y2H screen identified PIM-1 kinase as a novel interactor of the vitamin D receptor. nih.gov

Structural Biology Approaches

Structural biology techniques provide high-resolution insights into the three-dimensional structure of PIM1, which is essential for understanding its function and for the rational design of inhibitors.

X-ray Crystallography for High-Resolution Structures (e.g., Apo form, ligand-bound forms, PDB entries)

X-ray crystallography is the primary method used to determine the high-resolution structure of PIM1. This technique has been used to solve the structure of PIM1 in its apo (unbound) form, as well as in complex with various ligands, including ATP analogs and small molecule inhibitors. lbl.govresearchgate.net

The crystal structure of PIM1 reveals a typical bi-lobed kinase fold, with an N-terminal lobe and a C-terminal lobe connected by a hinge region. researchgate.net However, PIM1 possesses several unique structural features, including an unusual hinge region and the presence of a proline residue at position 123, which affects ATP binding. lbl.govresearchgate.net

Numerous crystal structures of PIM1 have been deposited in the Protein Data Bank (PDB), providing a wealth of information for structure-based drug design. wikipedia.org

PDB EntryDescriptionResolution (Å)
1XWSCrystal Structure of the human PIM1 kinase domain (apo form)1.80 rcsb.org
4JX3Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative2.50 rcsb.org
3CXWCrystal structure of human proto-oncogene serine threonine kinase (PIM1) in complex with a consensus peptide and a beta carboline ligandN/A ox.ac.uk
3BGQCrystal structure of Pim1 in complex with a triazolopyridazine scaffold inhibitorN/A nih.gov
4A7CCrystal structure of Pim1 in complex with a triazolopyridine scaffold inhibitorN/A nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamics and interactions of proteins in solution. nih.gov While X-ray crystallography provides a static picture of a protein's structure, NMR can provide information about the motions of the protein on a wide range of timescales. utoronto.ca

NMR studies on kinases have revealed that these enzymes are highly dynamic, and that their regulation involves changes in motion and conformational equilibrium. nih.gov Although the large size of kinases can present challenges for NMR studies, techniques such as transverse relaxation-optimized spectroscopy (TROSY) have made it possible to study full-length kinases. nih.gov While specific detailed NMR studies on PIM1 dynamics are less prevalent in the literature compared to crystallographic studies, the general principles and methodologies are applicable to understanding its conformational changes upon ligand binding and its interactions with other proteins. researchgate.netresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

While X-ray crystallography has been instrumental in determining the structure of the PIM1 kinase domain, Cryo-Electron Microscopy (Cryo-EM) is an emerging powerful technique for studying PIM1 in the context of larger macromolecular complexes. This is particularly relevant as PIM1 interacts with various cellular proteins to execute its functions.

Recent structural studies have utilized cryo-EM to elucidate the architecture of homologous proteases, revealing hexameric assemblies. nih.govnih.gov For instance, the cryo-EM structure of the yeast Lon protease (PIM1) was determined in a substrate-translocating state, showing that it forms a hexamer, which is a conserved feature among bacterial and human Lon proteases. nih.govnih.gov In this conformation, the ATPase domains form a closed spiral that facilitates the translocation of substrates to the protease chamber. nih.gov

Although direct high-resolution cryo-EM structures of human PIM1 in complex with its diverse binding partners are still emerging, the technique holds immense promise for several reasons:

Studying Dynamic Complexes: Many of PIM1's interactions are transient and may involve conformational changes. Cryo-EM is well-suited to capture these different functional states.

Analyzing Large Assemblies: PIM1 is known to be part of larger signaling complexes. Cryo-EM allows for the structural determination of these assemblies that are often difficult to crystallize.

Overcoming Crystallization Challenges: Some PIM1 complexes may resist crystallization. Cryo-EM bypasses this requirement, enabling the study of a broader range of PIM1 interactions.

Future cryo-EM studies will be crucial in providing a more comprehensive understanding of how PIM1 is regulated and how it recognizes and phosphorylates its numerous substrates within the intricate cellular environment.

Cell-Based Assays

Cell-based assays are indispensable tools for dissecting the functional roles of PIM1 in a cellular context. These assays allow researchers to probe the effects of PIM1 expression and activity on various cellular processes, providing insights into its contribution to normal physiology and disease.

Cell Proliferation and Viability Assays

PIM1 is a well-established regulator of cell proliferation and survival. genecards.orgnih.gov A variety of assays are employed to quantify these effects.

Commonly Used Assays:

Cell Counting Kit-8 (CCK-8) and MTT Assays: These colorimetric assays measure cell viability by assessing mitochondrial metabolic activity. Studies have shown that overexpression of PIM1 promotes the proliferation of ovarian cancer cells, while its knockdown suppresses proliferation. nih.gov

[3H]-Thymidine Incorporation Assay: This assay measures DNA synthesis and, consequently, cell proliferation. It has been used to screen for inhibitory effects of anti-PIM-1 monoclonal antibodies on various cancer cell lines. jci.org

Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term survival and proliferative capacity. Overexpression of PIM1 has been demonstrated to increase colony formation in ovarian cancer cells. nih.gov

CellTiter-Blue Assay: This fluorescence-based assay is another method to assess cell viability and has been used to demonstrate the dependency of triple-negative breast cancer (TNBC) cells on PIM1 for proliferation. nih.gov

Key Research Findings:

Cell LineExperimental ApproachKey FindingReference
Ovarian Cancer Cells (A2780, 433, SKOV3, OVCAR3)PIM1 overexpression and knockdownPIM1 promotes cell proliferation and colony formation. nih.gov
Triple-Negative Breast Cancer (TNBC) CellsRNA interference (siRNA/shRNA)TNBC cells are dependent on PIM1 for proliferation. nih.gov
Pancreatic Ductal Adenocarcinoma (PDAC) CellsPIM1 siRNAKnockdown of PIM1 expression suppresses proliferation. researchgate.net
Mesothelioma CellsPIM1 siRNADownregulation of PIM1 leads to a decrease in proliferation rates. spandidos-publications.com
Lung Adenocarcinoma CellsPIM1 depletionDepletion of PIM1 decreased cell proliferation and colony formation. nih.gov

Apoptosis and Cell Death Assays (e.g., Caspase activation, Annexin V staining)

PIM1 plays a crucial anti-apoptotic role in many cell types. wikipedia.org Assays that detect apoptosis are therefore critical for understanding this aspect of PIM1 function.

Commonly Used Assays:

Caspase Activation Assays: These assays measure the activity of caspases, which are key executioner enzymes in the apoptotic cascade. For example, the Caspase-Glo 3/7 assay has shown that PIM1 knockdown in TNBC cells leads to an increase in caspase 3/7 activity, indicating an induction of apoptosis. nih.govresearchgate.net

Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Western Blotting for Cleaved Caspases: Detection of cleaved forms of caspases, such as caspase-3 and caspase-9, by Western blotting provides evidence of apoptosis. Inhibition of PIM-1 kinase in Burkitt's lymphoma cell lines resulted in the cleavage of caspase-3. nih.gov

Dynamic BH3 Profiling: This technique assesses the mitochondrial apoptotic priming of cells and has revealed that PIM1 prevents mitochondrial-mediated apoptosis in TNBC cell lines. nih.govnih.gov

Key Research Findings:

Cell Line/ModelExperimental ApproachKey FindingReference
Triple-Negative Breast Cancer (TNBC) CellsPIM1 knockdownInduces apoptosis and increases caspase 3/7 activity. Prevents mitochondrial-mediated apoptosis. nih.govresearchgate.net
Burkitt's Lymphoma Cells (Daudi, Raji)PIM1 pharmacological inhibitorInduces apoptosis, evidenced by caspase-3 cleavage. nih.gov
Prostate and other cancer cell linesPIM1 siRNAsiRNA-mediated PIM1 reduction interrupted Akt and Bad signaling pathways, leading to apoptosis. jci.org
Rat-1 FibroblastsPIM-1 expressionPIM-1 stimulates c-Myc-mediated apoptosis through enhancement of caspase-3-like protease activation. nih.gov

Cell Cycle Analysis (e.g., Flow Cytometry)

PIM1 influences cell cycle progression, primarily by promoting the transition from G1 to S phase and G2 to M phase. aacrjournals.orguniprot.org Flow cytometry is the most common technique used to analyze the cell cycle distribution of a cell population.

Methodology:

Cells are typically fixed and stained with a fluorescent dye that intercalates into DNA, such as propidium iodide. The fluorescence intensity of individual cells is then measured by a flow cytometer. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key Research Findings:

Ectopic expression of PIM1 in HEK293T cells resulted in a decrease in the number of cells in the G1 phase and an increase in the S phase, suggesting that PIM1 promotes the G1-S transition. aacrjournals.org

Knockdown of PIM1 in mesothelioma cells led to an accumulation of cells in the G1 phase, indicating a G1 phase cell cycle arrest. spandidos-publications.com

In pancreatic cancer cells, PIM1 knockdown also resulted in cell cycle arrest. nih.gov

PIM kinases promote cell cycle progression by phosphorylating and down-regulating the cyclin-dependent kinase inhibitor p27Kip1 at both the transcriptional and post-transcriptional levels. aacrjournals.org

Cell LineExperimental ApproachEffect on Cell CycleReference
HEK293TPIM1S overexpressionDecrease in G1 phase, increase in S phase aacrjournals.org
Mesothelioma CellsPIM1 siRNAAccumulation of cells in G1 phase spandidos-publications.com
Pancreatic Cancer CellsPIM1 siRNACell cycle arrest nih.gov

Cell Migration, Invasion, and Adhesion Assays

Emerging evidence indicates that PIM1 is also involved in promoting cell migration, invasion, and adhesion, which are critical processes in cancer metastasis. nih.gov

Commonly Used Assays:

Wound Healing (Scratch) Assay: This assay measures the rate at which a "wound" or scratch in a confluent cell monolayer is closed, providing an indication of cell migration.

Transwell Migration and Invasion Assays: These assays use a chamber with a porous membrane to assess cell motility. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix. Depletion of PIM1 has been shown to decrease cell migration and invasion in lung adenocarcinoma and mesothelioma cells. spandidos-publications.comnih.gov

Adhesion Assays: These assays measure the ability of cells to attach to an extracellular matrix-coated surface.

Key Research Findings:

Cell LineAssayKey FindingReference
Lung Adenocarcinoma CellsTranswell migration and invasionDepletion of PIM1 decreased cell migration and invasion. nih.gov
Mesothelioma CellsTranswell invasion and wound assayPIM1 downregulation suppressed cell invasion and migration. spandidos-publications.com
Prostate Cancer CellsWound healing and invasion assaysSilencing of Pim kinases represses migration and invasion. researchgate.net
Clear-cell renal-cell carcinoma cellsWound-healing and Transwell assaysDepletion of PIM1 inhibits migration and invasion. researchgate.net

Reporter Gene Assays for Transcriptional Activity

PIM1 can influence the activity of various transcription factors, thereby modulating the expression of their target genes. wikipedia.orgnih.gov Reporter gene assays are a powerful tool to study these effects.

Methodology:

In a typical reporter gene assay, a plasmid is constructed containing the promoter of a gene of interest upstream of a reporter gene, such as luciferase or β-galactosidase. This plasmid is then transfected into cells along with a vector expressing PIM1 or a control vector. The activity of the reporter enzyme is then measured, which reflects the transcriptional activity of the promoter.

Key Research Findings:

PIM kinases can suppress the transcription of the p27Kip1 gene by phosphorylating and inactivating the forkhead transcription factors FoxO1a and FoxO3a. This was demonstrated using a p27Kip1 promoter-luciferase reporter assay. aacrjournals.org

PIM1 has been shown to physically interact with and phosphorylate the transcription factor NFATc1, enhancing its transcriptional activity. researchgate.net

In the context of regulatory T cells (Tregs), PIM1 negatively regulates the transcriptional activity of FOXP3 by phosphorylating it at serine 422, which was confirmed through assays showing that PIM1 knockdown promoted FOXP3-induced target gene expression. nih.govnih.gov

PIM1 can also phosphorylate MYC, leading to increased protein stability and transcriptional activity. uniprot.org

Transcription Factor/PromoterReporter SystemEffect of PIM1Reference
p27Kip1 promoterLuciferase assaySuppresses promoter activity aacrjournals.org
NFATc1Not specifiedEnhances transcriptional activity researchgate.net
FOXP3 target genes (CD25, CTLA4)Not specifiedNegatively regulates transcriptional activity nih.govnih.gov
MYCNot specifiedIncreases transcriptional activity uniprot.org

Computational and Bioinformatic Analyses of Proto-oncogene PIM1

Computational and bioinformatic methodologies are indispensable for dissecting the complex roles of the proto-oncogene PIM1, a serine/threonine kinase implicated in cell proliferation, survival, and oncogenesis. plos.org These approaches provide profound insights into its evolutionary relationships, structural characteristics, regulatory mechanisms, and its integration within broader biological networks. While the full PIM1 protein is the subject of extensive computational study, this analysis will also consider the specific peptide region 191-199 where data is available.

Sequence Homology and Phylogenetic Analysis

The PIM kinase family consists of three highly conserved isoforms in vertebrates: PIM1, PIM2, and PIM3. nih.govnih.gov These proteins are members of the Ca2+/calmodulin-dependent protein kinase-related (CAMK) group. nih.govnih.gov Sequence analyses reveal significant amino acid identity among the human isoforms, indicating a close evolutionary and functional relationship. nih.govnih.gov PIM1 and PIM3 share approximately 71% homology, while PIM1 and PIM2 share about 61% identity. nih.govnih.gov This high degree of similarity suggests a level of functional redundancy among the family members. nih.gov

The PIM1 gene is highly conserved across various species, including dogs, cows, mice, rats, and zebrafish, underscoring its fundamental biological importance. wikipedia.org Phylogenetic studies trace the evolution of the PIM family, with analyses such as neighbor-joining trees used to delineate the relationships between the PIM1, PIM2, and PIM3 subgroups. researchgate.net Interestingly, studies of the zebra finch genome revealed a significant and recent expansion of PIM1-like (PIM1L) genes, suggesting accelerated evolution of this kinase family within that lineage. nih.gov

Table 1: Amino Acid Sequence Homology Between Human PIM Kinase Isoforms
ComparisonApproximate Sequence Identity (%)
PIM1 vs. PIM371%
PIM1 vs. PIM261%

Protein Modeling and Molecular Docking Studies

Computational modeling and molecular docking are powerful tools for investigating the three-dimensional structure of PIM1 kinase and its interactions with small-molecule inhibitors. nih.govmdpi.com These in silico techniques are crucial in the rational design and discovery of novel therapeutics targeting PIM1, which is overexpressed in various cancers. nih.govresearchgate.net

Protein modeling, often using homology modeling based on existing crystal structures from the Protein Data Bank (PDB), predicts the 3D structure of PIM1. researchgate.net Molecular docking simulations are then used to predict the binding poses and affinities of potential inhibitors within the ATP-binding pocket of the kinase. nih.govmdpi.com Numerous PIM1 crystal structures, such as those with PDB IDs 3BGQ, 4DKT, and 3R04, serve as templates for these studies. nih.govmdpi.com

Docking analyses identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and critical amino acid residues in the PIM1 active site. nih.gov For example, studies have highlighted interactions with residues like Glu121 in the hinge region. researchgate.net To improve predictive accuracy, researchers have developed advanced methods like flexible-receptor docking protocols, which account for the conformational changes in the protein upon ligand binding. acs.org These computational screening approaches have successfully identified novel and potent PIM1 inhibitors. researchgate.netacs.org

Table 2: Examples of Small-Molecule Kinase Inhibitors Investigated in PIM1 Docking Studies
CompoundSignificance in Docking Studies
NilotinibIdentified as having high binding ability with PIM1 kinase in in silico drug re-profiling studies. nih.gov
VemurafenibShown to have a high docking score and favorable interactions with the PIM1 ATP binding site. nih.gov
SMI-4aDocking simulations suggested hydrogen bonding with Glu121 and van der Waals contacts within a hydrophobic cleft. researchgate.net
StaurosporineCo-crystallized with PIM1 (PDB ID: 1YHS), providing a structural basis for inhibitor design. researchgate.net

Predictive Analysis of Post-Translational Modification Sites

The function and stability of the PIM1 protein are regulated by post-translational modifications (PTMs), primarily autophosphorylation and ubiquitination. atlasgeneticsoncology.orggenecards.org PIM1 is capable of autophosphorylating on serine, threonine, and tyrosine residues, which is important for its stability. atlasgeneticsoncology.orggenecards.org Conversely, ubiquitination targets PIM1 for proteasomal degradation, and this process can be influenced by interactions with heat shock proteins like HSP70 and HSP90. atlasgeneticsoncology.orggenecards.org

Bioinformatic tools and predictive algorithms are used to scan protein sequences for consensus motifs that are likely to be sites of PTMs such as phosphorylation. While direct experimental data on PTMs within the specific 191-199 amino acid region of human PIM1 is limited, analysis of related species provides valuable clues. Mass-spectrometric studies of PIM1 from Xenopus laevis identified potential autophosphorylation sites at serine 190 and threonine 205. nih.gov These residues are conserved across species and directly flank the 191-199 region, suggesting that this area may be subject to regulatory phosphorylation events. Further experimental and predictive analyses are needed to confirm whether residues within the 191-199 segment itself undergo modification.

Table 3: Known and Potential Post-Translational Modifications of PIM1
Modification TypeDetails and Location (if known)Regulatory Role
AutophosphorylationOccurs on serine, threonine, and tyrosine residues. Potential sites in Xenopus laevis identified at Ser190 and Thr205, near the 191-199 region. genecards.orgnih.govRegulates protein stability and function. atlasgeneticsoncology.org
UbiquitinationLeads to proteasomal degradation. genecards.org Mediated by interaction with HSP70. atlasgeneticsoncology.orgControls protein half-life and turnover. atlasgeneticsoncology.org
DephosphorylationInteraction with protein phosphatase 2A (PP2A) negatively regulates PIM1 stability. atlasgeneticsoncology.orgPromotes PIM1 degradation. atlasgeneticsoncology.org

Systems Biology Approaches: Network and Pathway Analysis

Systems biology integrates computational and experimental data to understand how PIM1 functions within complex cellular networks. A primary regulatory pathway for PIM1 is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. atlasgeneticsoncology.orgfrontiersin.org Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins (STAT3 and STAT5). wikipedia.orgfrontiersin.org Activated STATs then bind to the PIM1 gene promoter, inducing its transcription. wikipedia.orgatlasgeneticsoncology.org PIM1 can also participate in a negative feedback loop by phosphorylating Suppressor of Cytokine Signaling (SOCS) proteins, which inhibit the JAK/STAT pathway. nih.govatlasgeneticsoncology.org Additionally, PIM1 is involved in the NF-κB signaling pathway and can create a positive feedback loop with the inflammatory cytokine IL-6. frontiersin.org

Protein-protein interaction (PPI) network analysis, often utilizing databases like STRING, maps the functional connections of PIM1. string-db.orgstring-db.org These networks reveal that PIM1 interacts with a wide array of proteins involved in critical cellular processes. Key interactors include cell cycle regulators (e.g., p21, p27, CDC25A), apoptosis-related proteins (e.g., BAD), and transcription factors (e.g., c-Myc). wikipedia.orgatlasgeneticsoncology.org By phosphorylating these substrates, PIM1 influences cell cycle progression, inhibits apoptosis, and modulates gene expression, thereby contributing to its oncogenic activity. nih.govatlasgeneticsoncology.org Understanding these complex networks is essential for identifying key nodes and pathways that can be targeted for therapeutic intervention.

Table 4: Key PIM1 Interacting Proteins and Their Functional Pathways
Interacting ProteinFunction/PathwayReference
STAT3 / STAT5Transcription factors that induce PIM1 expression via the JAK/STAT pathway. wikipedia.orgatlasgeneticsoncology.org
p21 (CDKN1A) / p27 (CDKN1B)Cell cycle inhibitors; phosphorylation by PIM1 leads to their inactivation or degradation, promoting cell cycle progression. nih.govatlasgeneticsoncology.orguniprot.org
BAD (Bcl-2-associated death promoter)Pro-apoptotic protein; phosphorylation by PIM1 inhibits its function, promoting cell survival. atlasgeneticsoncology.orguniprot.org
c-MycTranscription factor; PIM1 cooperates with c-Myc to enhance its activity and drive tumorigenesis. nih.govwikipedia.org
HSP90 / HSP70Chaperone proteins; HSP90 stabilizes PIM1, while HSP70 can promote its degradation. atlasgeneticsoncology.orggenecards.org
SOCS1 / SOCS3Suppressors of cytokine signaling; PIM1 can phosphorylate SOCS proteins as part of a negative feedback loop on the JAK/STAT pathway. wikipedia.orgatlasgeneticsoncology.org

Emerging Concepts and Future Research Directions for Proto Oncogene Pim1

Elucidating the Precise Functional Role of Proto-oncogene PIM1 (191-199)

Investigating its Contribution to Kinase Activity or Allosteric Regulation

The PIM1 kinase domain, which encompasses the 191-199 region, is constitutively active, meaning its function is primarily regulated by its rate of transcription, translation, and subsequent degradation rather than by direct activation through phosphorylation like many other kinases. atlasgeneticsoncology.org The 191-199 segment, situated within this active site, likely plays a fundamental role in substrate recognition or the proper positioning of ATP for catalysis.

Future studies should employ site-directed mutagenesis of residues within the 191-199 sequence to map their specific impact on kinase activity. Such experiments could reveal whether this region is critical for maintaining the structural integrity of the ATP-binding pocket or if it forms part of the docking site for specific substrates. While PIM1 is not primarily known for allosteric regulation, subtle conformational changes influencing substrate preference could be mediated by regions like 191-199, a possibility that warrants investigation. Some kinases can be allosterically activated by small molecules that bind to regulatory sites distinct from the active site, inducing a conformational change that enhances activity; exploring whether the 191-199 region could play a role in such a mechanism for PIM1 is a potential avenue of research. embopress.org

Exploring its Direct Involvement in Protein-Protein or Protein-DNA/RNA Interactions

The PIM1 kinase exerts its effects by phosphorylating a wide array of protein substrates. nih.gov The kinase domain, including the 191-199 region, is the hub for these interactions. Known interacting partners that bind within or are influenced by the kinase domain include cell cycle regulators and apoptosis mediators. wikipedia.orgnih.gov For instance, PIM1 has been shown to interact with CDC25A, p21, and the nuclear mitotic apparatus protein (NuMA). wikipedia.org

Future research should focus on high-resolution structural studies, such as co-crystallography and cryo-electron microscopy, to visualize how substrates dock onto the kinase domain. This would clarify whether the 191-199 loop directly contacts these binding partners. While PIM1 primarily functions as a protein kinase, some kinases have secondary roles. It has been shown that the PIM-1 kinase interacts with the DNA-binding domain of the Vitamin D Receptor (VDR), suggesting a role in modulating transcription factor activity. nih.gov Investigating whether the 191-199 region contributes to such interactions, or if it is involved in recognizing substrates that are themselves DNA/RNA-binding proteins, would be a valuable line of inquiry.

Analyzing its Susceptibility to Specific Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating protein function, and PIM1 is known to be regulated by processes such as phosphorylation and ubiquitination. nih.govgenecards.org PIM1 can autophosphorylate, and this modification is important for its stability and function. atlasgeneticsoncology.orgnih.gov The protein is also targeted for degradation through the ubiquitin-proteasome pathway. nih.gov

Determining if any residues within the 191-199 sequence are targets for PTMs is a crucial next step. Advanced mass spectrometry techniques can be used to scan for phosphorylation, ubiquitination, acetylation, or other modifications within this specific region under various cellular conditions. For example, phosphorylation of PIM1 on Tyr218 by the ETK tyrosine kinase has been shown to be important for its function. nih.gov Identifying a novel PTM site within the 191-199 region could unveil a new layer of regulatory control over PIM1's kinase activity, potentially linking it to signaling pathways not previously associated with PIM1.

Comprehensive Kinome-Wide and Proteomic Profiling of PIM1 Substrates and Interactomes

To indirectly understand the function of the 191-199 region, it is essential to have a complete map of the proteins that PIM1 interacts with and phosphorylates. Unbiased chemical genetic screens and proteomic analyses have begun to identify a broad range of PIM1 substrates involved in diverse oncogenic processes. mssm.edu These substrates include regulators of the cell cycle, apoptosis, and cellular metabolism. nih.govuniprot.org

Future research should expand on these proteomic studies across various cancer types and cellular contexts. By correlating PIM1 activity with the phosphorylation of thousands of proteins, researchers can build a comprehensive signaling network. This network can then be analyzed to see which substrate classes might be affected by mutations in the 191-199 region, providing clues to its specific role in substrate selection.

Table 1: Selected Substrates and Interacting Proteins of PIM1
ProteinTypeFunction/Role in PIM1 PathwayReference
c-MycSubstrate/PartnerPhosphorylated by PIM1, leading to increased stability and transcriptional activity. spandidos-publications.comnih.gov
p27Kip1SubstratePhosphorylated by PIM1, leading to its nuclear export and degradation, promoting cell cycle progression. atlasgeneticsoncology.orgmaayanlab.cloud
BADSubstratePro-apoptotic protein inhibited by PIM1 phosphorylation, promoting cell survival. uniprot.orgmdpi.com
CDC25ASubstratePhosphorylated and activated by PIM1, promoting G1/S transition. uniprot.org
HSP90InteractorBinds to and stabilizes PIM1 protein, preventing its degradation. nih.govgenecards.org
NDRG1SubstratePhosphorylated by PIM1, which reduces its stability and enhances cell migration and invasion in prostate cancer. mssm.edu
RUNX3SubstratePhosphorylation by PIM1 leads to its cytoplasmic localization and inactivation, promoting stem cell-like traits in breast cancer. nih.gov
Notch1/Notch3SubstratePhosphorylated by PIM1, enhancing nuclear localization and transcriptional activity. nih.gov

Development of Highly Specific Research Tools and Probes Targeting PIM1 Subdomains (Potentially including 191-199)

The development of small-molecule inhibitors that target the ATP-binding pocket of PIM1 has been a major focus of cancer research. psu.edujuniperpublishers.comnih.gov Since the 191-199 region is part of this larger kinase domain, these inhibitors are valuable tools for studying its function. Compounds like quercetagetin (B192229) and SGI-1776 have been developed to inhibit PIM1 kinase activity. aacrjournals.orgresearchgate.net

The next generation of research tools should aim for even greater specificity. The development of chemical probes or nanobodies that could bind specifically to the 191-199 region would be revolutionary. Such tools would allow researchers to modulate the function of this specific subdomain without affecting the entire kinase, offering a more precise way to dissect its role. While challenging, this approach could validate the 191-199 region as a potential "druggable" pocket for a new class of allosteric modulators, moving beyond simple ATP-competitive inhibition.

Table 2: Examples of Small-Molecule Inhibitors Targeting the PIM1 Kinase Domain
InhibitorTypeTarget(s)NoteReference
QuercetagetinFlavonolPIM1ATP-competitive inhibitor identified through library screening. psu.eduaacrjournals.org
SGI-1776ImidazopyridazinePIM1, PIM2, PIM3, FLT3A pan-PIM inhibitor that advanced to clinical trials. researchgate.net
TP-3654 (SGI-9481)Pyrazolo[1,5-a]pyrimidinePIM1, PIM2, PIM3A second-generation inhibitor with potent activity against all PIM kinases. nih.gov
CX-4945Small MoleculePrimarily Casein Kinase 2, with off-target effects on PIM1.A selective inhibitor of Pim-1 kinase. nih.govscbt.com
CX-6258Oxindole-basedPIM1, PIM2, PIM3, FLT3Potent and selective pan-PIM kinase reversible inhibitor. nih.gov
AZD1208Small MoleculePIM kinasesPIM kinase inhibitor that entered clinical trials. juniperpublishers.com

Deeper Understanding of Proto-oncogene PIM1 Isoform-Specific Functions and Subcellular Localizations

The PIM1 gene encodes two distinct protein isoforms, a longer 44 kDa form (PIM1-L) and a shorter 33-34 kDa form (PIM1-S), which arise from alternative translation initiation sites. atlasgeneticsoncology.orgnih.govmdpi.com These isoforms exhibit different subcellular localizations and, consequently, distinct functions. PIM1-S is found predominantly in the nucleus and cytoplasm, while the longer PIM1-L isoform, containing an additional N-terminal sequence, is often recruited to the plasma membrane. spandidos-publications.comatlasgeneticsoncology.orgmdpi.com

The functional context of the 191-199 region is therefore dependent on which isoform it resides in and where that isoform is located within the cell. For example, when part of the nuclear PIM1-S, this region may be involved in phosphorylating transcription factors like c-Myc or cell cycle components like p27. spandidos-publications.comatlasgeneticsoncology.org In contrast, when located at the plasma membrane as part of PIM1-L, it may participate in signaling cascades originating from cell surface receptors. spandidos-publications.com Future research must utilize isoform-specific knockout or knockdown models combined with advanced cell imaging to map the distinct interactomes and substrates of each PIM1 isoform. This will provide a clearer picture of how the function of the conserved 191-199 kinase domain region is tailored by its subcellular environment and the unique N-terminal sequence of its parent isoform.

Exploring PIM1's Role in Less Understood Biological Systems and Pathological Conditions

While extensively studied in oncology, the serine/threonine kinase PIM1 is increasingly recognized for its involvement in a broader range of physiological and pathological processes. nih.gov Recent research has begun to shed light on its functions in less traditionally associated systems, such as cardiovascular biology, immunoinflammatory diseases, and metabolic regulation.

In the cardiovascular system, PIM1 has emerged as a regulator of angiogenesis and vascular homeostasis. nih.gov Studies have shown that PIM1 promotes angiogenesis by phosphorylating endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide, which is crucial for vascular function. nih.govoup.com Specifically, PIM1 kinase directly interacts with and phosphorylates eNOS at the Ser-633 residue, leading to increased nitric oxide production. oup.com Inhibition of PIM1, either through pharmacological means with inhibitors like SMI-4a or via a dominant-negative form of the kinase, significantly reduces vascular endothelial growth factor (VEGF)-induced tube formation by endothelial cells. nih.govoup.com Furthermore, PIM1 expression is notably decreased in endothelial cells exposed to high glucose and in the aortas of diabetic mice, and restoring its expression can improve impaired angiogenesis in a diabetic context. nih.govoup.com This suggests a potential therapeutic role for targeting PIM1 in revascularization strategies for diseases marked by vascular complications. nih.gov

PIM1 also plays a significant role in a variety of immunoinflammatory diseases, including inflammatory bowel disease, asthma, and rheumatoid arthritis. nih.govmdpi.com It functions in inflammatory signal transduction by phosphorylating multiple protein substrates, which in turn mediates macrophage activation and the differentiation of T lymphocytes. nih.gov For instance, PIM1 expression is positively correlated with the degree of intestinal inflammation in experimental models of inflammatory bowel disease. nih.gov In rheumatoid arthritis, PIM1 expression is elevated in circulating CD4+ T cells from patients, a phenomenon mediated by the STAT3 pathway triggered by IL-6. mdpi.com

Emerging evidence also points to the involvement of PIM kinases in metabolic regulation and disorders. Although this area is less explored, the widespread expression of PIM kinases in metabolic tissues and their upregulation in conditions like hyperglycemia suggest a role in metabolic homeostasis. nih.gov

Mechanistic Interplay of PIM1 with Other Key Signaling Pathways and Pathological Processes

PIM1 kinase functions as a critical node in a complex network of cellular signaling, exhibiting significant crosstalk with several key pathways that are fundamental to cell growth, survival, and stress responses. This interplay is crucial for both normal cellular function and the progression of various diseases.

JAK/STAT Pathway: The expression of PIM1 is largely regulated at the transcriptional level by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govapexbt.com Cytokines and growth factors activate JAKs, which then phosphorylate STAT proteins, primarily STAT3 and STAT5. nih.gov These activated STATs translocate to the nucleus and directly bind to the PIM1 promoter to drive its transcription. nih.gov Interestingly, PIM1 also participates in a negative feedback loop; it can phosphorylate and activate Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which in turn inhibit the JAK/STAT pathway. nih.govnih.gov This dual role positions PIM1 as both a downstream effector and a modulator of cytokine signaling.

PI3K/AKT/mTOR Pathway: There is substantial evidence of crosstalk between the PIM and PI3K/AKT/mTOR signaling axes, which are both central to cell survival and proliferation. nih.govnih.gov PIM and AKT kinases share multiple downstream substrates and can regulate each other's activity. nih.govwikipedia.org Both kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD, thereby promoting cell survival. nih.gov They also converge on the regulation of the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. nih.gov PIM kinases can influence this pathway by phosphorylating substrates that control mTORC1 activity, contributing to the intricate regulation of cellular metabolism and growth. nih.govnih.gov

Autophagy: Recent studies have uncovered a novel role for PIM1 in the regulation of autophagy, a cellular process for degrading and recycling cellular components. PIM1 appears to function as a regulator of late-stage autophagy. nih.gov Inhibition of PIM1 has been shown to block the autophagic flux at the point of autophagosome-lysosome fusion, leading to an accumulation of autophagosomes. nih.gov This disruption of autophagy can sensitize cancer cells to apoptosis, highlighting a potential therapeutic strategy that involves co-targeting PIM1 and apoptosis pathways. nih.gov

NF-κB Pathway: PIM1 is also involved in modulating the NF-κB pathway, which is critical for inflammatory responses and cell survival. PIM1 can phosphorylate the RelA/p65 subunit of NF-κB, which prevents its degradation and enhances the transcription of downstream inflammatory genes. mdpi.com This interaction underscores PIM1's role in linking cell survival signals with inflammatory processes.

Table 1: PIM1 Interplay with Key Signaling Pathways
Signaling PathwayNature of InteractionKey Interacting MoleculesFunctional Outcome
JAK/STATTranscriptional upregulation of PIM1 and negative feedbackJAKs, STAT3, STAT5, SOCS1, SOCS3Modulation of cytokine signaling
PI3K/AKT/mTORShared substrates and convergent regulationAKT, BAD, mTORC1Promotion of cell survival, growth, and proliferation
AutophagyRegulation of late-stage autophagic fluxAutophagosomes, LysosomesMaintenance of cellular homeostasis; potential therapeutic target
NF-κBPhosphorylation and stabilization of NF-κB componentsRelA/p65Enhancement of inflammatory gene transcription and survival

Advances in Structural Biology of PIM1 and its Complexes: High-Resolution Structures of Active and Inactive Conformations

The proto-oncogene PIM1 is a constitutively active serine/threonine kinase, a characteristic that is reflected in its structural biology. nih.gov Unlike many other kinases that require activation loop phosphorylation to adopt an active state, PIM1's activation loop is typically found in a conformation consistent with an active state, even in its apo form. uj.edu.pl

High-resolution crystal structures of PIM1 reveal a canonical bi-lobed kinase fold. uj.edu.plnih.gov The N-terminal lobe (residues ~37–122) is composed mainly of β-sheets and a single α-helix, while the larger C-terminal lobe (residues ~126–305) is predominantly α-helical. uj.edu.plnih.gov The ATP-binding pocket is located in the cleft between these two lobes, flanked by a glycine-rich loop and the hinge region. nih.govuj.edu.pl

A distinctive feature of PIM1 is its unique hinge region, which connects the two lobes. lbl.govresearchgate.net This region contains a proline residue at a key position (Pro123) that prevents the formation of a canonical hydrogen bond with the adenine (B156593) moiety of ATP, a feature common to many other kinases. lbl.gov This structural peculiarity results in a unique ATP-binding mode and presents an opportunity for the design of highly selective inhibitors. uj.edu.pllbl.gov

Structural studies of PIM1 in complex with various ATP-competitive inhibitors have provided valuable insights for drug development. researchgate.net For example, the crystal structure of PIM1 with the inhibitor CX-6258 demonstrates a specific binding mode for this potent and selective inhibitor of PIM kinases. researchgate.net Similarly, structures with inhibitors like CX-4945 and Ro-3306 have explained their off-target effects on PIM1. researchgate.net The analysis of PIM1 complexed with a high-affinity peptide substrate has revealed an unexpected mode of recognition for basic residues upstream of the phosphorylation site, which is distinct from other kinases with similar substrate specificity. nih.gov This provides a structural basis for the high affinity of PIM kinases for their peptide substrates. nih.gov

While PIM1 is constitutively active, the concept of an "inactive" conformation is less defined than for regulated kinases. However, subtle conformational changes upon inhibitor binding can be observed. The binding of different types of inhibitors can induce distinct conformations of the kinase domain, which can be exploited for the development of novel therapeutic agents.

Table 2: Selected High-Resolution Structures of PIM1
PDB IDDescriptionResolution (Å)
1YXXApo form of human PIM1 kinase2.00
1YHSPIM1 in complex with Staurosporine2.80
4DTKPIM1 in complex with a thiazolidinedione inhibitor2.10
4ENXPIM1 in complex with an ATP-mimetic inhibitor2.40

Strategies for Overcoming Functional Redundancy within the PIM Kinase Family in Research Models

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3. apexbt.com This high degree of homology leads to significant functional redundancy, where the isoforms can often compensate for the loss of one another. nih.gov This presents a considerable challenge in research aimed at dissecting the specific biological roles of each individual PIM kinase. To address this, several strategies have been developed and employed in research models.

One of the most definitive approaches is the use of genetically engineered mouse models. The generation of single, double, and triple knockout (TKO) mice for the Pim genes has been instrumental. nih.govmdpi.com While single knockouts of Pim1, Pim2, or Pim3 often result in mild phenotypes, the TKO mice, which lack all three isoforms, exhibit more pronounced effects, such as reduced body size and impaired hematopoietic cell proliferation in response to growth factors. nih.govmdpi.com Comparing the phenotypes of single, double, and triple knockout mice allows researchers to infer both the unique and overlapping functions of the PIM kinases. For instance, studies using these models have shown that while there is redundancy in lymphomagenesis, PIM1 has a unique and non-compensable role in regulating hematopoietic stem cells. nih.gov

At the cellular level, RNA interference (RNAi), including the use of small interfering RNAs (siRNAs), provides a method for the transient knockdown of specific PIM isoforms. ashpublications.org By designing siRNAs that target unique sequences in the mRNA of PIM1, PIM2, or PIM3, researchers can individually or simultaneously reduce the expression of these kinases in cell culture models. ashpublications.org This approach has been used to demonstrate that knocking down PIM1 and PIM2 has distinct and combined effects on the phosphorylation of downstream targets like c-Myc and 4E-BP1. ashpublications.org

The development of isoform-specific and pan-PIM kinase inhibitors is another crucial strategy. nih.govmedchemexpress.com While many initial inhibitors were pan-PIM inhibitors, targeting all three isoforms, efforts are ongoing to develop compounds with greater selectivity for either PIM1, PIM2, or PIM3. nih.govjuniperpublishers.com The use of a highly selective inhibitor for one isoform in a genetic background where the other two are knocked out can provide powerful insights into its specific functions. Conversely, comparing the effects of isoform-specific inhibitors to those of pan-PIM inhibitors can help elucidate the consequences of targeting individual versus multiple family members. juniperpublishers.com

Ultimately, a combination of these genetic and pharmacological approaches is often the most effective strategy for overcoming the challenge of functional redundancy and accurately defining the distinct and overlapping roles of the PIM kinase family members in health and disease.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to detect PIM1 expression and activity in cellular models?

  • Methodological Answer :

  • Western Blot : Use validated polyclonal antibodies (e.g., anti-PIM1 targeting residues 257–301aa) for protein detection . Include controls such as PIM1-knockout HEK293T cells generated via CRISPR/Cas9 (e.g., L01787 cell line) to confirm specificity .
  • qPCR : Quantify mRNA levels using primers targeting NM_001243186 (human PIM1 transcript) .
  • Kinase Assays : Perform in vitro kinase assays using recombinant PIM1 (191-199) peptide (e.g., ta-006) and substrates like SND1, followed by phospho-specific antibodies to assess activity .

Q. How can researchers validate the functional role of PIM1 (191-199) in oncogenesis?

  • Methodological Answer :

  • Overexpression/Knockdown Models : Transfect cells with PIM1 (191-199) peptide or CRISPR/Cas9 plasmids (e.g., pLenti-PIM1-sgRNA, L01785) to study proliferation, apoptosis, and senescence .
  • In Vivo Models : Use conditional PIM1 transgenic mice (e.g., prostate-specific overexpression) combined with hormone treatment to evaluate tumor progression and inflammation .

Advanced Research Questions

Q. How can structural variations in PIM1 (e.g., kinase domain mutations) be analyzed to understand oncogenic mechanisms?

  • Methodological Answer :

  • Computational Analysis : Employ molecular dynamics (MD) simulations (e.g., 200-ns all-atom simulations) to assess conformational changes caused by mutations like W109C or F147C .
  • Functional Validation : Introduce mutations via site-directed mutagenesis and compare kinase activity using in vitro assays. Co-IP experiments can identify altered protein interactions (e.g., SND1 binding) .

Q. What strategies resolve contradictions in PIM1's dual roles as an oncogene and senescence inducer?

  • Methodological Answer :

  • Context-Specific Studies : Compare PIM1 effects in different cell types (e.g., hematopoietic vs. fibroblast lineages) using RNA-seq to identify tissue-specific pathways .
  • Phosphoproteomics : Map PIM1 substrates (e.g., HP1γ/CBX3, SND1) in senescence vs. tumor models to delineate divergent signaling networks .

Q. How can PIM1's interaction with microRNAs (miRNAs) be exploited for therapeutic targeting?

  • Methodological Answer :

  • miRNA Overexpression : Transfect miR-1 mimics into malignant mesothelioma (MPM) cells and measure PIM1 downregulation via qPCR/Western blot .
  • Functional Assays : Assess miR-1-induced apoptosis and invasion inhibition using Boyden chamber assays and Annexin V staining .

Data Contradiction & Validation

Q. How should researchers address discrepancies in PIM1's oncogenic vs. tumor-suppressive roles across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from prostate cancer (PIM1-driven mPIN ), hepatocellular carcinoma (PIM1-glycolysis axis ), and senescence models (PIM1-SND1 interaction ).
  • Conditional Knockout Models : Use tissue-specific Cre-lox systems to isolate PIM1's role in tumor initiation vs. progression .

Q. What controls are essential for ensuring reproducibility in PIM1 kinase assays?

  • Methodological Answer :

  • Negative Controls : Include kinase-dead PIM1 mutants (e.g., K67M) and inhibitor-treated samples (e.g., AZD1208) .
  • Substrate Validation : Use recombinant SND1 or HP1γ proteins to confirm phosphorylation sites via mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.